1-O-Acetyl-alpha-D-galactopyranose
Description
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Structure
3D Structure
Properties
CAS No. |
496924-55-1 |
|---|---|
Molecular Formula |
C8H14O7 |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] acetate |
InChI |
InChI=1S/C8H14O7/c1-3(10)14-8-7(13)6(12)5(11)4(2-9)15-8/h4-9,11-13H,2H2,1H3/t4-,5+,6+,7-,8+/m1/s1 |
InChI Key |
RXRFEELZASHOLV-HNEXDWKRSA-N |
SMILES |
CC(=O)OC1C(C(C(C(O1)CO)O)O)O |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CC(=O)OC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
1-O-Acetyl-alpha-D-galactopyranose chemical structure and properties
Content Type: Technical Reference & Experimental Guide Audience: Synthetic Chemists, Glycobiologists, and Drug Discovery Researchers[1][2]
Executive Summary & Chemical Identity[1][2][3]
1-O-Acetyl-alpha-D-galactopyranose formally refers to the galactose monosaccharide protected solely at the anomeric position.[1][2] However, in practical research and drug development, this specific mono-acetylated species is chemically transient due to rapid acyl migration (typically
Consequently, this guide addresses the 1-O-acetyl-alpha-D-galactosyl moiety within the context of its stable, commercially relevant form: 1,2,3,4,6-Penta-O-acetyl-alpha-D-galactopyranose (commonly
Core Chemical Data
| Property | Specification |
| IUPAC Name | [(2R,3R,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate |
| Common Name | |
| CAS Number | 4163-59-1 (Alpha anomer) / 4163-60-4 (Beta anomer) |
| Molecular Formula | |
| Molecular Weight | 390.34 g/mol |
| Anomeric Configuration | Alpha ( |
Structural Elucidation & Physical Properties[1][2][5]
Stereochemistry and Conformation
In solution (
-
C1 Position: The acetyl group is axial .[2]
-
C4 Position: The acetyl group is axial (characteristic of galactose).[1]
-
C2, C3, C5: Substituents are equatorial.
Physical Properties Table
Note: Distinct physical properties separate the
| Property | Alpha-Anomer (Target) | Beta-Anomer (Impurity) |
| Melting Point | 95 – 98 °C | 142 – 144 °C |
| Specific Rotation | +106° ( | +25° ( |
| Solubility | Soluble in | Soluble in organic solvents |
Spectroscopic Signature ( H NMR)
Differentiation between anomers is achieved via the coupling constant (
-
-Anomer: H-1 appears as a doublet at
ppm with a small coupling constant ( Hz ).[1][2] This reflects the equatorial-axial relationship between H-1 and H-2 (dihedral angle ).[1][2] -
-Anomer: H-1 appears as a doublet at
ppm with a large coupling constant ( Hz), reflecting the axial-axial relationship.[1][2]
Synthesis: Thermodynamic Control Strategy
To selectively synthesize the 1-O-acetyl-alpha species over the beta anomer, the reaction must be driven by thermodynamic control, leveraging the anomeric effect.[1][2] Standard acetylation with sodium acetate often yields the kinetic
Experimental Protocol: High-Temperature Acidic Acetylation
Reagents: D-Galactose, Acetic Anhydride (
-
Activation: Suspend anhydrous
(0.5 eq) in (5.0 eq) and heat to 80°C. -
Addition: Add D-Galactose (1.0 eq) portion-wise. The reaction is exothermic; maintain temperature between 80–100°C.[2]
-
Equilibration: Once dissolved, reflux at 100°C for 2 hours. This high thermal energy overcomes the activation barrier, allowing the mixture to equilibrate to the thermodynamically favored
-anomer.[2] -
Work-up: Pour the hot solution into crushed ice/water with vigorous stirring (hydrolyzes excess anhydride).
-
Isolation: Extract with Dichloromethane (DCM). Wash organic layer with saturated
(to remove acid) and brine.[1][2] -
Purification: Crystallize from Ethanol/Hexane. The
-anomer crystallizes preferentially.[2]
Synthesis Pathway Diagram[1]
Reactivity & Applications: The Glycosyl Donor
The 1-O-acetyl group acts as a leaving group in the presence of Lewis acids (e.g.,
Mechanism: 1,2-Trans Glycosylation
When the 1-O-acetyl group is activated, the neighboring C2-carbonyl oxygen attacks the anomeric center, forming a five-membered dioxolenium (acetoxonium) ion .[1][2] This intermediate blocks the
Outcome: Exclusive formation of
Glycosylation Workflow Diagram
Applications in Drug Development[1][10]
-
Metabolic Labeling: Peracetylated galactose derivatives (like tetraacetyl-N-azidoacetyl-galactosamine) are used as "Click Chemistry" precursors.[1][2] The acetyl groups increase lipophilicity, allowing passive diffusion across cell membranes.[2] Intracellular esterases then strip the acetyl groups to release the active sugar.[2]
-
Oligosaccharide Synthesis: Used as a robust donor for building
-galactose linkages found in lactose and -acetyllactosamine (LacNAc) motifs, which are critical for antibody-drug conjugate (ADC) linkers.[1][2] -
Stability: The pentaacetate is shelf-stable, unlike the free sugar or halide donors (which hydrolyze rapidly), making it an ideal starting material for GMP synthesis.[1][2]
References
-
BOC Sciences. 1-O-Acetyl-alpha-D-galactopyranose Product Entry. (Accessed 2026).[1][2][3][4]
-
Sigma-Aldrich. beta-D-Galactose pentaacetate Product Specification (Comparison data). (Accessed 2026).[1][2][3][4] Link[1][2]
-
Thermo Fisher Scientific. alpha-D-Galactose pentaacetate Melting Point Data. (Accessed 2026).[1][2][3][4] Link
-
PubChem. Compound Summary: 1,2,3,4,6-Penta-O-acetyl-alpha-D-galactopyranose.[1][2] National Library of Medicine.[2] Link[1][2]
-
BenchChem. A Technical Guide to the Role of Acetyl Protecting Groups in Glycosides. (Accessed 2026).[1][2][3][4] Link[1][2]
Sources
- 1. Galactose, alpha,d-,pentaacetate [webbook.nist.gov]
- 2. alpha-D-Galactose pentaacetate 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. alpha-D-Galactose pentaacetate 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. researchgate.net [researchgate.net]
Technical Deep Dive: 1-O-Acetyl-alpha-D-galactopyranose vs. Galactose Pentaacetate
Executive Summary
This technical guide analyzes the structural, chemical, and functional distinctions between 1-O-Acetyl-alpha-D-galactopyranose (CAS 496924-55-1) and its fully protected counterpart, Galactose Pentaacetate (CAS 4163-60-4 / 14362-94-8) .
While both molecules share the same galactose core and anomeric acetate motif, they occupy opposite ends of the synthetic utility spectrum. Galactose Pentaacetate serves as the industry-standard "locked" precursor—hydrophobic, stable, and cell-permeable. In contrast, 1-O-Acetyl-alpha-D-galactopyranose is a "naked" anomeric donor—highly polar, prone to acyl migration, and primarily utilized as a specialized substrate for enzymatic transglycosylation or mechanistic probes.
This guide details the stability trade-offs, migration mechanisms, and specific protocols required to handle these distinct reagents.
Part 1: Physicochemical Characterization[1]
The fundamental difference lies in the protection of the hydroxyl groups at positions C2, C3, C4, and C6. This dictates solubility, stability, and reactivity.
| Feature | 1-O-Acetyl-alpha-D-galactopyranose | Galactose Pentaacetate ( |
| CAS Registry | 496924-55-1 | 4163-60-4 ( |
| Formula | C | C |
| MW | 222.24 g/mol | 390.34 g/mol |
| State | Hygroscopic Solid / Syrup | Crystalline Solid |
| Solubility | Water, DMSO, MeOH | DCM, EtOAc, Toluene, Chloroform |
| Stability | Low: Prone to 1 | High: Indefinitely stable under ambient conditions. |
| Primary Use | Enzymatic substrate, mechanistic probe. | Chemical glycosylation donor, metabolic labeling. |
| Cell Permeability | Low (Requires active transport). | High (Passive diffusion via hydrophobicity). |
Critical Insight: The Stability Paradox
The pentaacetate is stable because the electron-withdrawing effect of the acetyl groups at C2-C6 reduces the nucleophilicity of the ring oxygens, preventing intramolecular attacks. In the mono-acetate (1-O-Acetyl), the free hydroxyl at C2 is a potent nucleophile. Under neutral or slightly basic conditions (pH > 7.0), the C2-OH attacks the anomeric acetyl carbonyl, leading to 1
Part 2: Mechanistic Pathways & Stability
The Migration Mechanism (1-O-Acetyl Instability)
Handling CAS 496924-55-1 requires strict pH control. The following diagram illustrates the pathway of decomposition (migration) that researchers must avoid.
Figure 1: Mechanism of 1
Pentaacetate Activation (Neighboring Group Participation)
In contrast, the pentaacetate utilizes the C2-acetate for stereocontrol during chemical glycosylation.
Figure 2: Neighboring Group Participation (NGP). The C2-acetate in the pentaacetate scaffold locks the intermediate, ensuring exclusive formation of
Part 3: Experimental Protocols
Protocol A: Synthesis of Galactose Pentaacetate (Standard)
Target: High-yield synthesis of the stable precursor.
Reagents: D-Galactose, Acetic Anhydride (
-
Preparation: Suspend D-Galactose (10 g, 55.5 mmol) in anhydrous Pyridine (50 mL) at 0°C.
-
Acetylation: Add Acetic Anhydride (30 mL, 5.7 eq) dropwise to control exotherm.
-
Note: Pyridine acts as both solvent and nucleophilic catalyst.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitoring via TLC (Hexane:EtOAc 1:1) should show a single spot (
). -
Workup: Pour mixture into ice-water (500 mL) under vigorous stirring. The pentaacetate will precipitate as a white solid.
-
Purification: Filter the precipitate and wash with cold water. Recrystallize from Ethanol to obtain pure
-D-Galactose Pentaacetate.-
Yield Expectation: >90%.[3]
-
Protocol B: Handling 1-O-Acetyl-alpha-D-galactopyranose
Target: Preservation of the unstable mono-acetate for enzymatic assays.
Context: This molecule is rarely synthesized chemically due to migration issues. It is typically generated in situ or by careful enzymatic hydrolysis of the pentaacetate using specific esterases (e.g., Acetylxylan esterase or specific Lipases at controlled pH).
-
Buffer Selection (CRITICAL): Use Acetate or Citrate buffer at pH 4.5 – 6.0 .
-
Warning: Avoid Phosphate buffers > pH 7.0. The migration rate (
) increases logarithmically with pH.
-
-
Solubilization: Dissolve the compound in cold water or buffer immediately prior to use. Do not store in solution.
-
Enzymatic Assay (Example):
Part 4: Applications in Drug Development
Metabolic Oligosaccharide Engineering (MOE)
-
Reagent: Galactose Pentaacetate (or tetra-acetylated analogs).
-
Mechanism: The hydrophobicity of the pentaacetate allows it to cross the cell membrane via passive diffusion. Once intracellular, non-specific esterases strip the acetyl groups, releasing free galactose (or modified analogs) into the biosynthetic flux.
-
Advantage: Bypasses the need for active transport mechanisms required by free sugars.
Enzymatic Synthesis & Probes
-
Reagent: 1-O-Acetyl-alpha-D-galactopyranose .
-
Mechanism: Acts as a glycosyl donor mimetic. In biological systems, sugar-nucleotides (UDP-Gal) are the donors. 1-O-Acetyl-Gal mimics the high-energy anomeric bond without the charged phosphate/nucleotide handle.
-
Advantage: Allows for kinetic studies of glycosyl hydrolases operating in reverse (synthase mode) without expensive nucleotide-sugars.
References
-
Structural Analysis of Galactose Pentaacet
-
Thibodeaux, D. P., et al. "Crystal structure of penta-O-acetyl-beta-D-galactopyranose with modeling of the conformation of the acetate groups." Carbohydrate Research.
-
-
Acyl Migration in Carbohydr
-
Enzym
-
Eneyskaya, E. V., et al. (2002). "1-O-Acetyl-beta-D-galactopyranose: a novel substrate for the transglycosylation reaction catalyzed by the beta-galactosidase from Penicillium sp."[7] Carbohydrate Research.
-
-
Mechanistic Insights on Migr
-
Lassfolk, R., & Leino, R. (2023).[5] "Mechanism of Acyl Group Migration in Carbohydrates." Chemistry – A European Journal.
-
Sources
- 1. beta-D-Galactopyranose pentaacetate | C16H22O11 | CID 79064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beta-D-Galactose pentaacetate | C16H22O11 | CID 94752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 14324-55-1 | CAS DataBase [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Acyl Group Migration in Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyl group migration and cleavage in selectively protected beta-d-galactopyranosides as studied by NMR spectroscopy and kinetic calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-O-Acetyl-beta-D-galactopyranose: a novel substrate for the transglycosylation reaction catalyzed by the beta-galactosidase from Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological role of 1-O-acetyl-galactose in glycosylation pathways
The Biological and Synthetic Roles of 1-O-Acetyl-Galactose in Glycosylation Pathways
As the demands of structural glycobiology and targeted drug delivery escalate, the manipulation of cellular glycosylation pathways has become a critical frontier. At the heart of this discipline lies a deceptively simple modification: the acetylation of monosaccharides. Specifically, 1-O-acetyl-galactose—both as a discrete synthetic intermediate and as the anomeric core of peracetylated galactose probes—serves as a cornerstone for both chemical glycosylation and Metabolic Oligosaccharide Engineering (MOE).
This whitepaper dissects the mechanistic causality behind the use of 1-O-acetylated galactose derivatives, bridging the gap between synthetic carbohydrate chemistry and intracellular metabolic flux.
In native biological systems, the cellular uptake of free galactose is strictly regulated by saturable facilitated diffusion via Glucose Transporters (e.g., GLUT1). When researchers attempt to introduce unnatural galactose analogs (such as azido- or alkynyl-sugars) to probe O-glycosylation, these polar molecules often exhibit poor affinity for GLUTs, resulting in sub-optimal intracellular concentrations.
To bypass this transport bottleneck, application scientists employ a "Trojan Horse" strategy: peracetylation . By masking the hydroxyl groups—including the critical anomeric position to form a 1-O-acetyl linkage—the Topological Polar Surface Area (TPSA) of the molecule is drastically reduced. This chemical masking shifts the uptake mechanism from transporter-dependent facilitated diffusion to passive transcellular diffusion across the hydrophobic phospholipid bilayer [1].
Once inside the cytosol, the concentration gradient is maintained through a thermodynamic sink. Ubiquitous intracellular carboxylesterases (specifically CES1 and CES2) rapidly hydrolyze the ester bonds [2]. The sequential removal of the acetyl groups, culminating in the cleavage of the 1-O-acetyl group, traps the highly polar, free galactose analog inside the cell.
Fig 1: Intracellular deacetylation and Leloir pathway integration of acetylated galactose.
Integration into the Leloir Salvage Pathway
Upon complete deacetylation, the free galactose analog must be activated to become a viable substrate for glycosyltransferases. This occurs via the Leloir pathway :
-
Phosphorylation: Galactokinase (GALK) phosphorylates the sugar at the C1 position, yielding Galactose-1-phosphate. The efficiency of this step dictates the success of the metabolic probe; bulky modifications at C1 (if not properly deacetylated) will completely abrogate GALK binding [4].
-
Uridylylation: Galactose-1-phosphate uridylyltransferase (GALT) exchanges the phosphate for a UDP moiety, forming UDP-Galactose.
-
Glycosylation: The UDP-activated sugar is transported into the Golgi apparatus, where Galactosyltransferases (GalTs) incorporate it into nascent glycoproteins and glycolipids.
By artificially elevating the intracellular pool of the analog via the acetylated precursor, the engineered sugar outcompetes endogenous UDP-Gal, ensuring high-density bioorthogonal labeling of the cell surface.
Chemical Glycosylation: 1-O-Acetyl as a Synthetic Donor
Beyond living cells, 1-O-acetyl-galactose is a fundamental building block in the in vitro synthesis of complex glycans. In chemical glycosylation, the formation of a stereospecific glycosidic bond requires a highly reactive electrophile.
The Causality of Lewis Acid Activation:
Why use 1-O-acetyl donors? Under strictly anhydrous conditions, a Lewis acid (such as
To prevent a racemic mixture of
Fig 2: Lewis acid-catalyzed chemical glycosylation mechanism using a 1-O-acetyl donor.
Quantitative Profiling of Galactose Donors
To optimize experimental design, application scientists must select the appropriate galactose derivative based on the target environment. Table 1 summarizes the physicochemical and kinetic profiles of standard galactose donors.
Table 1: Comparative Profiling of Galactose Donors in Glycoscience
| Donor Type | TPSA ( | Cellular Entry Mechanism | Intracellular/Chemical Activation | Primary Application |
| Free Galactose | 110.38 | Facilitated Diffusion (GLUT1) | GALK Phosphorylation | Endogenous Metabolism |
| 1-O-Acetyl-Galactose | 101.20 | Limited Passive Diffusion | Lewis Acid ( | Synthetic Carbohydrate Chemistry |
| Peracetylated Galactose | 65.50 | Rapid Passive Diffusion | CES1/CES2 Esterase Cleavage | Metabolic Oligosaccharide Engineering |
Self-Validating Experimental Protocol: MOE Labeling Workflow
To ensure reproducibility and scientific integrity, the following protocol for metabolic labeling incorporates built-in self-validation steps. This ensures that the observed fluorescence is strictly the result of enzymatic incorporation, not non-specific probe aggregation.
Phase 1: Probe Administration & Intracellular Processing
-
Cell Seeding: Seed target cells (e.g., CHO or HeLa) in a 6-well plate at
cells/well. Incubate overnight at 37°C, 5% . -
Treatment: Prepare a
solution of peracetylated azido-galactose ( ) in DMSO. Add to the culture media. -
Self-Validation Control: In a parallel well, pre-treat cells with
Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor, 1 hour prior to probe addition. Causality: If labeling is abolished in this well, it proves that intracellular deacetylation of the 1-O-acetyl group is an absolute prerequisite for Leloir pathway entry. -
Incubation: Incubate for 48 hours to allow for complete metabolic flux and Golgi-mediated glycosylation.
Phase 2: Bioorthogonal Click Chemistry & Detection
-
Harvest & Wash: Wash cells
with ice-cold PBS containing 1% BSA to remove any extracellular, non-metabolized probe. -
Click Reaction: Resuspend cells in
of click reaction buffer: DBCO-Fluorophore (Strain-Promoted Alkyne-Azide Cycloaddition, SPAAC). Incubate in the dark for 30 minutes at room temperature. Causality: SPAAC is chosen over CuAAC to prevent copper-induced cytotoxicity in live cells. -
Analysis: Wash
with PBS and analyze via flow cytometry or confocal microscopy.
Conclusion
The utility of 1-O-acetyl-galactose—and its peracetylated derivatives—demonstrates a profound synergy between synthetic chemistry and cellular biology. By understanding the causality of its chemical reactivity (as a leaving group in oxocarbenium formation) and its biological behavior (as a lipophilic mask for membrane permeation), researchers can precisely engineer glycosylation pathways. Whether synthesizing complex glycoconjugates in a flask or mapping the dynamic glycoproteome of a living cell, acetylated galactose remains an indispensable tool in the modern drug development arsenal.
References
- Chemical reporters to study mammalian O-glycosylation ResearchG
- Glycoengineering of Esterase Activity Through Metabolic Flux-Based Modulation of Sialic Acid PMC - N
- Brønsted- and Lewis-Acid-Catalyzed Glycosylation: Synthetic Methods and Catalysts ResearchG
- Clickable Galactose Analogs for Imaging Glycans in Developing Zebrafish ChemRxiv
1-O-Acetyl-alpha-D-galactopyranose molecular weight and solubility data
Molecular Characteristics, Solubility Profiling, and Stability Protocols
Executive Summary
This technical guide addresses the physicochemical properties, solubility behavior, and stability constraints of 1-O-Acetyl-alpha-D-galactopyranose .
Critical Distinction for Researchers: In drug development and carbohydrate chemistry, this nomenclature often creates ambiguity between two distinct chemical entities:
-
The Mono-acetate (Target): 1-O-Acetyl-alpha-D-galactopyranose (C₈H₁₄O₇).[] A polar, transient metabolic intermediate or specific glycosyl donor.
-
The Penta-acetate (Reagent): 1,2,3,4,6-Penta-O-acetyl-alpha-D-galactopyranose (C₁₆H₂₂O₁₁). The stable, commercially available precursor used to generate the mono-acetate or deliver galactose intracellularly.
This guide analyzes both, focusing on the Mono-acetate as the primary subject while referencing the Penta-acetate as the requisite starting material for stable storage and handling.
Part 1: Physicochemical Data Profile
The following data contrasts the transient mono-acetate with its stable peracetylated precursor.
Table 1: Molecular Specifications
| Property | 1-O-Acetyl-alpha-D-galactopyranose (Mono-acetate) | 1,2,3,4,6-Penta-O-acetyl-alpha-D-galactopyranose (Penta-acetate) |
| Role | Metabolic Intermediate / Enzyme Substrate | Stable Reagent / Prodrug Scaffold |
| CAS Number | 496924-55-1 (Isomer specific) | 4163-59-1 |
| Molecular Formula | C₈H₁₄O₇ | C₁₆H₂₂O₁₁ |
| Molecular Weight | 222.19 g/mol | 390.34 g/mol |
| Physical State | Hygroscopic Solid / Viscous Syrup | White Crystalline Powder |
| Melting Point | N/A (Decomposes/Migrates) | 87 – 98 °C |
| LogP (Predicted) | -2.7 (Hydrophilic) | ~1.3 (Lipophilic) |
| Polar Surface Area | ~116 Ų | ~140 Ų |
Note on CAS: CAS 496924-55-1 refers specifically to the alpha-anomer mono-acetate. Commercial vendors often list the Penta-acetate (CAS 4163-59-1) under generic "Acetyl Galactose" headings. Verify the structure before procurement.
Part 2: Solubility & Stability Intelligence
Solubility Data
The solubility profile is inverted between the two forms due to the presence of free hydroxyl groups in the mono-acetate.
1-O-Acetyl-alpha-D-galactopyranose (Mono-acetate):
-
Water: Highly Soluble (>100 mg/mL). The four free hydroxyl groups (C2, C3, C4, C6) facilitate extensive hydrogen bonding.
-
Organic Solvents: Soluble in DMSO, Methanol, DMF. Insoluble in Hexane, Diethyl Ether, and cold Chloroform.
-
Protocol Implication: Aqueous solutions must be buffered to pH < 6.0 to prevent hydrolysis or migration.
Penta-O-acetyl-alpha-D-galactopyranose (Precursor):
-
Water: Insoluble (<0.1 mg/mL).
-
Organic Solvents: Highly Soluble in Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone.
-
Protocol Implication: Used for extraction and purification. Requires deprotection (Zemplén conditions or enzymatic hydrolysis) to yield the mono-acetate in aqueous media.
The Stability Hazard: Acyl Migration
The 1-O-acetyl group is thermodynamically unstable in the presence of a free C2-hydroxyl group. Under basic or physiological conditions (pH > 7.0), the acetyl group migrates from O1 to O2.
Mechanism: The C2 hydroxyl group attacks the carbonyl carbon of the C1-acetyl ester, forming a five-membered ortho-acid intermediate, which collapses to place the acetyl group on C2. This destroys the 1-O-acetyl donor capability.
Figure 1: The 1→2 Acyl Migration Pathway. At neutral to basic pH, the 1-O-acetyl group migrates to the 2-position, rendering the molecule inactive for specific 1-position glycosylation.
Part 3: Experimental Workflows
Synthesis of 1-O-Acetyl-alpha-D-galactopyranose
Direct synthesis is difficult due to the migration described above. The most reliable method for researchers involves the selective enzymatic hydrolysis of the peracetylated precursor or careful chemical deprotection.
Method A: Lipase-Mediated Regioselective Deprotection This protocol uses Candida rugosa lipase (CRL) to strip acetates from C2-C6 while leaving the anomeric C1-acetate intact (due to stereoelectronic effects).
Reagents:
-
Substrate: 1,2,3,4,6-Penta-O-acetyl-alpha-D-galactopyranose.[2][3]
-
Enzyme: Candida rugosa lipase (immobilized preferred).
-
Solvent: Phosphate Buffer (pH 5.5) / Acetonitrile (9:1 v/v).
Protocol Steps:
-
Dissolution: Dissolve 1.0 g of Penta-acetate in 10 mL Acetonitrile.
-
Buffer Addition: Slowly add 90 mL of 50 mM Phosphate Buffer (pH 5.5). Note: pH 5.5 is critical to suppress chemical acyl migration.
-
Hydrolysis: Add Lipase (500 U/mmol substrate) and stir at 30°C.
-
Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 4:1). The spot will shift from high Rf (Penta) to low Rf (Mono).
-
Termination: Filter off the enzyme immediately upon disappearance of intermediates.
-
Lyophilization: Freeze-dry the aqueous solution. Do not use rotary evaporation at high heat , as this promotes migration.
Quality Control (Self-Validating System)
To verify the integrity of the 1-O-acetyl group versus a 2-O-acetyl contaminant, use ¹H-NMR.
-
1-O-Acetyl Signal: Anomeric proton (H-1) appears as a doublet at ~6.30 ppm (J ~3.5 Hz for alpha).
-
2-O-Acetyl Signal: If migration has occurred, the H-1 signal shifts upfield to ~5.30 ppm , and the H-2 signal shifts downfield.
-
Validation: If the H-1 signal at 6.30 ppm represents <95% of the anomeric integration, reject the batch.
Part 4: Applications in Drug Development[4][9]
Intracellular Delivery (Trojan Horse Strategy)
In drug development, the Penta-acetate is often used as a "Trojan Horse."
-
Entry: The hydrophobic Penta-acetate crosses the cell membrane via passive diffusion.
-
Activation: Cytosolic esterases cleave the acetyl groups.
-
Accumulation: The resulting polar Galactose (or 1-O-acetyl intermediate) is trapped inside the cell, feeding the Leloir pathway for glycoprotein synthesis.
Glycosyl Donor
The 1-O-acetyl group acts as a leaving group in Lewis acid-catalyzed glycosylation.
Figure 2: Activation pathway of 1-O-Acetyl-galactose as a glycosyl donor. The acetyl group serves as the leaving group upon activation by Lewis acids.
References
-
PubChem. (n.d.). 1-O-Acetyl-alpha-D-galactopyranose (Compound).[][2][3] National Library of Medicine. Retrieved from [Link]
-
Roslund, M. U., et al. (2008). Acyl Group Migration and Cleavage in Selectively Protected β-d-Galactopyranosides. Journal of the American Chemical Society.[4] Retrieved from [Link]
-
Doria. (n.d.). Acyl Group Migration in Carbohydrates. Retrieved from [Link]
Sources
Stereoelectronic Control in Carbohydrate Engineering: The Anomeric Effect in 1-O-Acetyl-Galactose
Executive Summary
In carbohydrate chemistry and drug development, the anomeric effect is not merely a textbook curiosity; it is a critical process parameter that dictates the thermodynamic stability, reactivity, and shelf-life of glycosyl esters. This guide provides an in-depth analysis of 1-O-acetyl-galactose, a key motif in prodrug design and glycosylation donors.
Unlike glucose, galactose possesses an axial substituent at C4, which subtly alters the ring's dipole vector. However, the stabilization of the axial (
Theoretical Framework: The Physics of the Anomeric Effect[1]
The preference of electronegative substituents (like the acetoxy group in 1-O-acetyl-galactose) for the sterically crowded axial position (
Hyperconjugation (The Dominant Term)
The primary stabilizing force is the delocalization of electron density from the lone pair of the endocyclic oxygen (
-
Geometric Requirement: This orbital overlap is maximal when the lone pair and the C-O bond are antiperiplanar (180°).
-
Consequence: This arrangement is only possible in the
-anomer (axial C1-OAc). In the -anomer (equatorial), the relevant orbitals are gauche, preventing effective overlap. -
Energy Gain: This interaction typically provides 1–2 kcal/mol of stabilization, sufficient to overcome steric repulsion [1].
Dipole Minimization
In the
Diagram: Mechanistic Pathway
The following diagram illustrates the orbital interactions and the resulting experimental workflow.
Figure 1: Mechanistic drivers of the anomeric effect stabilizing the
Structural Analysis of 1-O-Acetyl-Galactose
Galactose differs from glucose by the configuration at C4. In the standard
The Galactose Challenge
The axial position at C4 introduces a 1,3-diaxial interaction if other groups are also axial.
- -D-Galactose: C1-OAc is equatorial.[3] No 1,3-diaxial strain with C4.
- -D-Galactose: C1-OAc is axial. This creates a potential 1,3-diaxial interaction with the axial hydrogen at C3 and C5, but crucially not directly with the C4-axial group (which is on the opposite face of the ring relative to C1-axial in the D-series).
Therefore, the anomeric effect in galactose is not significantly penalized by the C4 stereocenter compared to glucose, allowing the
Solvent Dependency
-
Non-polar (CDCl3, Benzene): The
-anomer is favored ( 3:1 ratio) due to strong dipole minimization and hyperconjugation. -
Polar (DMSO, Water): The high dielectric constant shields the dipole repulsion, and the "Reverse Anomeric Effect" (solvation of the more exposed equatorial cation) can shift the equilibrium toward the
-anomer [3].
Experimental Validation Protocols
To rigorously determine the conformation of 1-O-acetyl-galactose derivatives, we utilize a self-validating NMR workflow. The key metric is the vicinal coupling constant (
Protocol A: Synthesis & Equilibration (The "Lock")
Note: While 1-O-acetyl-galactose can exist, experimental validation is often performed on the pentaacetate to prevent mutarotation during analysis.
-
Reagents: D-Galactose, Acetic Anhydride (
), Pyridine (catalyst/solvent). -
Kinetic Control (
): React at 0°C with sodium acetate. The -anomer forms faster due to nucleophilic attack from the less hindered equatorial face. -
Thermodynamic Control (
): Treat the kinetic product with or in at room temperature for 24 hours. Acid catalysis facilitates ring opening/closing, allowing the system to settle into the thermodynamically stable -anomer driven by the anomeric effect.
Protocol B: NMR Structural Assignment
Objective: Distinguish
-
Instrument: 400 MHz (or higher)
-NMR. -
Solvent:
(Non-polar, maximizes anomeric effect) or (Polar, mimics biological state). -
Target Signal: The H1 doublet (typically 5.5 – 6.5 ppm).
The Logic (Self-Validating):
-
-D-Galactose (
):-
H1 is Axial.
-
H2 is Axial (in Galactose, C2-OH is equatorial, so H2 is axial).
-
Relationship: Axial-Axial (180° dihedral).
-
Result: Large Coupling Constant (
Hz) [4].
-
-
-D-Galactose (
):
Computational Validation (DFT)
For drug development pipelines, experimental data should be cross-referenced with Density Functional Theory (DFT) calculations.
-
Method: B3LYP/6-311++G(d,p).
-
Solvation Model: PCM (Polarizable Continuum Model) to simulate solvent effects.
-
Output: Calculate
. A negative value confirms the anomeric stabilization.
Data Presentation
The following tables summarize the expected physicochemical properties for 1-O-acetyl-galactose (approximated via the pentaacetate model for stability data).
Table 1: NMR Coupling Constants ( )
| Anomer | Conformation | H1 Orientation | H2 Orientation | Dihedral Angle | Coupling ( |
| Axial | Axial | ~180° | 8.0 – 10.0 Hz | ||
| Equatorial | Axial | ~60° | 3.0 – 4.0 Hz |
Table 2: Thermodynamic Stability (Anomeric Effect)
| Solvent | Dielectric ( | Dominant Anomer | Driver | |
| Chloroform | 4.8 | -0.9 to -1.5 kcal/mol | Hyperconjugation | |
| Water | 80.1 | Mixed / | +0.5 to +1.0 kcal/mol | Solvation / Sterics |
Experimental Workflow Diagram
Figure 2: Decision tree for the synthesis and identification of galactose anomers.
Conclusion
For the application scientist, the conformation of 1-O-acetyl-galactose is a predictable variable. By leveraging the anomeric effect , one can drive synthesis toward the
References
-
Juaristi, E., & Cuevas, G. (1995).[2] The Anomeric Effect. CRC Press.[2] (Definitive text on the stereoelectronic origins of the effect).
- Kirby, A. J. (1983).
- Lemieux, R. U. (1964). "Rearrangements and Isomerizations in Carbohydrate Chemistry". Molecular Rearrangements.
- Reich, H. J. (2023). WinPLT NMR Data: Coupling Constants in Carbohydrates. University of Wisconsin-Madison.
Sources
Technical Guide: 1-O-Acetyl-alpha-D-galactopyranose in Oligosaccharide Synthesis
Topic: 1-O-Acetyl-alpha-D-galactopyranose as a Glycosyl Donor Intermediate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
1-O-Acetyl-alpha-D-galactopyranose (typically 1,2,3,4,6-penta-O-acetyl-alpha-D-galactopyranose) serves as a fundamental "disarmed" glycosyl donor and a stable storage intermediate in carbohydrate chemistry. Unlike glycosyl halides, which are moisture-sensitive, or thioglycosides, which require odorous preparation, the anomeric acetate is bench-stable.
Its primary utility in drug development and glycan synthesis is twofold:
-
Direct Glycosylation: Acts as a donor for 1,2-trans-beta-D-galactopyranosides via Lewis acid activation (Helferich method).
-
Precursor Utility: Serves as the parent substrate for generating more reactive donors (glycosyl bromides, thioglycosides, and trichloroacetimidates) used in complex stereoselective couplings (e.g., synthesis of Tn antigen or Gal-GalNAc motifs).
The Mechanistic Basis: Stability vs. Reactivity
The Anomeric Effect and Stability
The alpha-anomer is the thermodynamic product of acetylation due to the anomeric effect , where the axial orientation of the electronegative acetoxy group at C1 is stabilized by hyperconjugation (
Lewis Acid Activation (Helferich Method)
Direct glycosylation using 1-O-acetyl donors requires strong Lewis acid promotion (typically
Mechanism Steps:
-
Coordination: The Lewis Acid (LA) coordinates to the carbonyl oxygen of the anomeric acetate.
-
Ionization: The C1-O bond cleaves, releasing the acetoxy-LA complex and forming a transient oxocarbenium ion.
-
Neighboring Group Participation (NGP): The C2-acetate carbonyl oxygen attacks the oxocarbenium ion from the bottom face (equatorial), forming a cyclic acetoxonium ion.
-
Nucleophilic Attack: The acceptor alcohol attacks the anomeric center from the top face (trans to the C2 substituent), yielding the beta-glycoside exclusively.
Figure 1: Mechanism of Lewis Acid-mediated activation showing Neighboring Group Participation (NGP) leading to beta-selectivity.
Synthesis of the Intermediate
To ensure the isolation of the thermodynamically stable alpha-anomer , acidic catalysis is preferred over basic conditions (which often yield the kinetic beta-anomer or mixtures).
Protocol 1: Acid-Catalyzed Peracetylation (Alpha-Selective)
Objective: Synthesis of 1,2,3,4,6-Penta-O-acetyl-alpha-D-galactopyranose.
Reagents:
-
D-Galactose (anhydrous)
-
Acetic Anhydride (
)ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Zinc Chloride (
) or Perchloric Acid ( ) - Catalyst
Step-by-Step Methodology:
-
Catalyst Preparation: Suspend anhydrous
(10 g) in Acetic Anhydride (100 mL). Note: If using , use catalytic amounts (approx 1 mL) dropwise at 0°C. -
Addition: Add D-Galactose (20 g) slowly to the stirring mixture. The reaction is exothermic; maintain temperature below 60°C to prevent darkening/degradation.
-
Heating: Heat the mixture to 90–100°C for 1–2 hours. High temperature favors thermodynamic equilibration to the alpha-anomer.
-
Quenching: Pour the reaction mixture slowly into 500 mL of ice-water with vigorous stirring. The product should precipitate as a solid or oil that solidifies upon scratching.
-
Workup: Filter the solid.[2] If an oil forms, extract with Dichloromethane (DCM), wash with sat.
(to remove acid) and brine.[2][3] Dry over .[4] -
Crystallization: Recrystallize from Ethanol/Pentane.
-
Validation:
-
TLC:
approx 0.5 (Hexane:Ethyl Acetate 1:1).[4] -
1H NMR (
): Look for the anomeric proton ( ) doublet at ppm with a coupling constant Hz (characteristic of alpha-equatorial/axial coupling). Note: Beta-anomer H-1 appears at ppm with Hz.
-
Activation Pathways: The "Fork in the Road"
Once synthesized, 1-O-Acetyl-alpha-D-galactose acts as a pivot point for three major synthetic strategies.
Pathway A: Direct Helferich Glycosylation
-
Target: Simple beta-galactosides.
-
Pros: One-pot reaction from the stable acetate.
-
Cons: Requires stoichiometric Lewis Acid; not suitable for acid-sensitive acceptors.
Pathway B: Conversion to Glycosyl Bromides (Koenigs-Knorr)
-
Target: Highly reactive donors for difficult couplings or alpha-glycosylation (via halide ion catalysis).
-
Reagent:
in Acetic Acid ( ). -
Mechanism: The acetate is protonated and displaced by bromide. Due to the anomeric effect, the alpha-bromide is the dominant product.
Pathway C: Conversion to Thioglycosides
-
Target: "Armed" or "Disarmed" donors for orthogonal glycosylation strategies.
-
Reagent:
(e.g., TolSH) + .
Figure 2: Strategic divergence from the 1-O-Acetyl intermediate in oligosaccharide synthesis.
Experimental Protocol: Direct Glycosylation (Helferich)
This protocol describes the coupling of 1-O-Acetyl-alpha-D-galactopyranose with a primary alcohol acceptor.
Reagents
-
Donor: 1,2,3,4,6-Penta-O-acetyl-alpha-D-galactopyranose (1.0 equiv)
-
Acceptor: Primary alcohol (1.2 equiv)
-
Promoter: Boron trifluoride diethyl etherate (
) (1.5 – 2.0 equiv) -
Solvent: Anhydrous Dichloromethane (DCM)
-
Molecular Sieves: 4Å (Activated)
Procedure
-
Drying: Flame-dry a round-bottom flask under Argon. Add activated 4Å molecular sieves.
-
Dissolution: Dissolve the Donor (1.0 equiv) and Acceptor (1.2 equiv) in anhydrous DCM (0.1 M concentration relative to donor). Stir for 30 minutes to ensure dryness.
-
Activation: Cool the mixture to 0°C . Add
dropwise.-
Critical Check: The solution may turn slightly yellow. If it turns dark brown/black immediately, decomposition is occurring (temperature too high or wet solvent).
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by TLC.[2][4]
-
TLC Monitoring: The non-polar donor (
) will disappear. The product usually appears at a slightly lower than the donor due to the added mass/polarity of the acceptor, but higher than the free acceptor.
-
-
Quenching: Quench with saturated aqueous
. -
Extraction: Extract with DCM (3x). Wash combined organics with water and brine.[2] Dry over
.[2] -
Purification: Silica gel flash chromatography (Gradient Hexane
Ethyl Acetate).
Data Summary: Promoter Efficiency
| Promoter | Equivalents | Temp | Yield (Typical) | Stereoselectivity ( | Notes |
| 1.5 - 2.0 | 0°C | 60 - 80% | < 1:99 (Beta) | Standard method. Best for simple alcohols. | |
| TMSOTf | 0.1 - 0.5 | -20°C | 70 - 85% | < 1:99 (Beta) | Catalytic but moisture sensitive. Stronger activation. |
| 1.0 - 1.5 | RT | 50 - 70% | < 5:95 (Beta) | Milder, useful if acceptor is acid-labile. |
References
- Völter, W., & Schmid, H. (2013). Protection Groups in Organic Synthesis. Thieme Chemistry.
-
Helferich, B., & Schmitz-Hillebrecht, E. (1933). Eine neue Methode zur Synthese von Glykosiden. Berichte der deutschen chemischen Gesellschaft.
- Lemieux, R. U. (1964). Rearrangements of O-acetylated glycosyl halides.
-
Zhang, Z., et al. (2017). Selective activation of glycosyl esters. Chemical Reviews.
-
Cudic, M., & Burstein, G. (2008). Synthesis of Tn Antigen. Methods in Molecular Biology. (Context for Galactose donors).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates [frontiersin.org]
Methodological & Application
Protocol for selective synthesis of 1-O-acetyl-alpha-D-galactopyranose
Application Note: Selective Synthesis of 1-O-Acetyl- -D-Galactopyranose
Executive Summary & Scope
This application note details the protocol for the stereoselective synthesis of 1,2,3,4,6-penta-O-acetyl-
While the nomenclature "1-O-acetyl-
Key Technical Achievement:
This protocol utilizes thermodynamic control to achieve >95%
Mechanistic Principles
Thermodynamic vs. Kinetic Control
The acetylation of D-galactose presents a classic case of competing reaction pathways:
-
Kinetic Product (
-anomer): Under basic conditions (e.g., NaOAc/Ac O), the reaction proceeds via the intermediate -alkoxide, which is more nucleophilic (equatorial OH). The resulting -acetate is formed faster but is less stable. -
Thermodynamic Product (
-anomer): Under acidic conditions (e.g., H SO /Ac O), the acetates are in equilibrium. The -anomer is thermodynamically favored by approximately 1.5 kcal/mol due to the Anomeric Effect —the stabilization gained from the overlap of the endocyclic oxygen's lone pair ( ) with the antibonding orbital ( ) of the C1-OAc bond.
Reaction Pathway Diagram
The following diagram illustrates the equilibration pathway driven by the acid catalyst.
Figure 1: Mechanistic pathway showing the acid-catalyzed equilibration favoring the thermodynamic
Experimental Protocol
Materials & Reagents
| Reagent | Grade | Role | Hazard Note |
| D-Galactose | >98% | Substrate | Hygroscopic; dry before use. |
| Acetic Anhydride | ACS Reagent | Solvent/Reagent | Corrosive, lachrymator. |
| Sulfuric Acid (conc.) | 98% | Catalyst | Corrosive, strong oxidant. |
| Dichloromethane (DCM) | HPLC | Extraction Solvent | Volatile. |
| Sodium Bicarbonate | Sat. Aq. | Quenching Agent | Generates CO |
Detailed Methodology
Scale: 10.0 g D-Galactose input.
Step 1: Catalyst Activation
-
Charge a 250 mL round-bottom flask (RBF) with Acetic Anhydride (40 mL, ~7.5 eq) .
-
Cool the flask to 0°C in an ice bath.
-
Slowly add conc. H
SO (0.5 mL) dropwise with stirring.-
Critical: This step is exothermic. Maintain T < 10°C to prevent charring/darkening of the solution.
-
Step 2: Addition & Reaction 4. Add D-Galactose (10.0 g, 55.5 mmol) in small portions over 15 minutes.
- Note: The sugar will not dissolve immediately.
- Remove the ice bath and allow the mixture to warm to room temperature (RT).
- Heat the mixture to 55–60°C for 2 hours.
- Observation: The suspension will clear to a pale yellow homogeneous solution as the reaction proceeds.
- Checkpoint: The elevated temperature is crucial to overcome the activation energy for anomerization, ensuring conversion of any kinetically formed
-anomer to the -anomer.
Step 3: Quenching & Workup 7. Cool the reaction mixture to RT. 8. Pour the mixture slowly into 250 mL of ice-water with vigorous stirring.
- Caution: Residual acetic anhydride will hydrolyze exothermically. Stir for 30 minutes to ensure complete hydrolysis.
- The product may precipitate as a sticky solid. Extract the aqueous mixture with DCM (3 x 50 mL) .
- Wash the combined organic layers with:
- Cold water (2 x 50 mL)
- Saturated NaHCO
(2 x 50 mL) – Caution: CO evolution. - Brine (1 x 50 mL)
- Dry over anhydrous MgSO
, filter, and concentrate in vacuo.
Step 4: Crystallization (Purification) 12. Dissolve the crude syrup in a minimum amount of hot Ethanol (95%) or Methanol . 13. Allow to cool slowly to RT, then refrigerate at 4°C overnight. 14. Filter the white crystals and wash with cold ethanol.
Characterization & Validation (QC)
To validate the protocol, you must confirm the stereochemistry at C1. The
Quantitative Data Summary
| Property | ||
| Optical Rotation | +106° (c=1, CHCl | +25° (c=1, CHCl |
| Melting Point | 142–143°C | ~142°C (Unreliable discriminator) |
| 3.6 Hz (Doublet) | 8.0 Hz (Doublet) | |
| C1 Conformation | Axial-Equatorial (Gauche) | Axial-Axial (Trans) |
NMR Interpretation Guide
The coupling constant (
-
-Anomer: H1 is equatorial; H2 is axial. The dihedral angle is ~60°.[1] This results in a small coupling constant (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> Hz) . -
-Anomer: H1 is axial; H2 is axial. The dihedral angle is ~180°. This results in a large coupling constant (
Hz) .
Validation Workflow Diagram
Figure 2: Quality Control decision tree for validating anomeric purity.
Troubleshooting & Optimization
-
Problem: Low Yield / Sticky Syrup (No crystallization).
-
Cause: Incomplete acetylation or presence of water.
-
Solution: Azeotrope the crude with toluene to remove trace water before adding ethanol. Seed the solution with a known crystal of
-pentaacetate if available.
-
-
Problem: Presence of
-anomer (NMR shows doublet at 5.7 ppm, Hz).-
Cause: Reaction time too short or temperature too low (Kinetic control dominant).
-
Solution: Re-dissolve the crude material in Acetic Anhydride with a fresh drop of H
SO and heat at 60°C for an additional 1 hour to force thermodynamic equilibration.
-
-
Safety Note on Perchloric Acid:
-
Some older protocols use
. While effective, it poses an explosion risk if organic salts dry out. The Sulfuric Acid method described here is safer and equally effective for this transformation.
-
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Wolfrom, M. L.; Thompson, A. "Acetylation." Methods in Carbohydrate Chemistry, Vol 2, Academic Press, 1963, pp. 211-215.
-
Lemieux, R. U. "Rearrangements and Isomerizations in Carbohydrate Chemistry." Molecular Rearrangements, Vol 2, Interscience, 1964. (Mechanism of Anomeric Effect).[1][2]
-
Stenutz, R. "1H NMR of Galactose Pentaacetate." Sugar Synthesis Resources.
-
PubChem Compound Summary. "alpha-D-Galactopyranose pentaacetate." National Center for Biotechnology Information. [Link]
Chemical method for selective anomeric acetylation of D-galactose
Executive Summary
The selective acetylation of the anomeric center (C-1) of D-galactose is a pivotal transformation in carbohydrate chemistry, serving as a gateway to glycosyl donors (halides, thioglycosides, imidates) for oligosaccharide synthesis. This guide addresses two distinct synthetic needs:
-
True Selective Anomeric Acetylation: The direct conversion of unprotected D-galactose to 1-O-acetyl-D-galactose in aqueous media, leaving other hydroxyls free.
-
Stereoselective Peracetylation: The controlled synthesis of either 1,2,3,4,6-penta-O-acetyl-
-D-galactopyranose (Thermodynamic) or its -anomer (Kinetic).
This document provides validated protocols, mechanistic insights, and troubleshooting frameworks to ensure high stereochemical integrity and yield.
Part 1: Mechanistic Principles & Selectivity
The Anomeric Effect vs. Steric Control
Success in galactose acetylation relies on manipulating the competition between thermodynamic stability and kinetic accessibility.
-
Thermodynamic Control (
-Anomer): The Anomeric Effect stabilizes electronegative substituents (like acetates) at the anomeric position when they are axial. For D-galactose, the -anomer (axial C1-OAc) is thermodynamically more stable than the -anomer, despite the steric repulsion. Acidic conditions or high temperatures promote equilibration to this form. -
Kinetic Control (
-Anomer): The -anomer (equatorial C1-OAc) is formed faster due to the accessibility of the equatorial position and the mechanism of neighboring group participation (NGP) during nucleophilic attack. Basic conditions at low temperatures typically trap this kinetic product.
The DMC Strategy (Aqueous Selectivity)
For unprotected sugars, standard acylation reagents (e.g., acetic anhydride) react indiscriminately with the primary alcohol (C-6) first. To target only C-1, we utilize 2-chloro-1,3-dimethylimidazolinium chloride (DMC) .[1][2] In the presence of thioacetic acid, DMC activates the anomeric hemiacetal selectively over the alcoholic hydroxyls, driven by the unique pKa (~12) of the anomeric -OH compared to aliphatic -OH groups (~16).
Part 2: Experimental Protocols
Protocol A: Selective Anomeric Acetylation of Unprotected Galactose (DMC Method)
Target: 1-O-acetyl-
Reagents:
Step-by-Step Methodology:
-
Preparation: Dissolve D-Galactose (1.0 equiv, 100 mg scale for pilot) and
(3.0 equiv) in water ( concentration relative to sugar) at 0°C. -
Reagent Activation: Add Thioacetic acid (3.0 equiv) to the stirred solution.
-
DMC Addition: Add DMC (3.0 equiv) portion-wise over 15 minutes. Crucial: Maintain temperature at 0°C to suppress hydrolysis.
-
Reaction: Stir at 0°C for 1 hour. Monitor by TLC (Eluent: EtOAc/MeOH/H2O 7:2:1) or crude NMR.
-
Work-up:
-
Outcome: Exclusive formation of the 1,2-trans product. For D-galactose (C2-OH equatorial), this yields
-D-galactopyranosyl acetate .
Validation Criteria:
-
1H NMR (
): Look for the anomeric doublet at ~5.6 ppm with ~8.0 Hz (characteristic of -linkage/trans-diaxial coupling in the chair form).
Protocol B: Stereoselective Peracetylation (Kinetic Control)
Target: 1,2,3,4,6-Penta-O-acetyl-
Reagents:
-
Acetic Anhydride (
) -
Pyridine (Anhydrous)
-
Catalyst: DMAP (4-Dimethylaminopyridine) - optional for speed
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Suspend D-Galactose (1.0 equiv) in anhydrous Pyridine (10 mL per gram of sugar).
-
Cooling: Cool the slurry to 0°C in an ice bath. Note: Low temperature is critical to favor the kinetic
-product. -
Acetylation: Add
(5.5 equiv) dropwise. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. The solution will become clear.
-
Quench: Pour into ice water/crushed ice.
-
Extraction: Extract with Dichloromethane (DCM). Wash organic layer with 1M HCl (to remove pyridine), sat.
, and brine. -
Purification: Recrystallization from Ethanol/Hexane.
Stereochemical Outcome:
-
-Selectivity: >90%
-anomer. -
Mechanism: Pyridine acts as a nucleophilic catalyst, forming an N-acetylpyridinium intermediate. The reaction proceeds via a structured transition state that favors the equatorial attack on the
-anomeric hydroxyl.
Protocol C: Stereoselective Peracetylation (Thermodynamic Control)
Target: 1,2,3,4,6-Penta-O-acetyl-
Reagents:
-
Acetic Anhydride (
) -
Catalyst: Sodium Acetate (NaOAc, anhydrous) or
Step-by-Step Methodology:
-
Setup: Round-bottom flask with a reflux condenser.
-
Mixing: Mix D-Galactose (1.0 equiv) and anhydrous NaOAc (1.0 equiv).
-
Solvent/Reagent: Add
(excess, ~10 equiv). -
Heating: Heat to 100°C-120°C (Reflux) for 2-4 hours.
-
Work-up: Pour hot mixture onto crushed ice. Stir vigorously for 1 hour to hydrolyze excess anhydride.
-
Isolation: The
-pentaacetate often precipitates as a solid. Filter and wash with water. Alternatively, extract with DCM. -
Purification: Recrystallization from Ethanol.
Stereochemical Outcome:
-
-Selectivity: >95%
-anomer. -
Mechanism: High temperature and the presence of acetate ions allow for the equilibration of the anomeric center. The Anomeric Effect drives the equilibrium toward the axial (
) isomer.
Part 3: Data Summary & Visualization
Comparison of Methods
| Parameter | Protocol A (DMC) | Protocol B (Pyridine) | Protocol C (NaOAc/Heat) |
| Target Product | 1-O-Acetyl- | Penta-O-acetyl- | Penta-O-acetyl- |
| Selectivity Type | Chemo- & Stereoselective | Kinetic Stereocontrol | Thermodynamic Stereocontrol |
| Solvent | Water ( | Pyridine | Acetic Anhydride |
| Temperature | 0°C | 0°C | 100°C (Reflux) |
| Key Mechanism | Thioimidate activation | Nucleophilic Catalysis | Anomeric Effect Equilibration |
| Yield | 70-85% | 85-95% | 80-90% |
Mechanistic Pathway (Graphviz)
Figure 1: Decision tree for selective anomeric acetylation of D-galactose showing kinetic vs. thermodynamic pathways.
Part 4: Troubleshooting & Critical Parameters
Controlling the Ratio
If you observe mixtures in Protocol B or C:
-
Protocol B (Targeting
): Ensure the reaction remains cold (0°C) during the addition of acetic anhydride. If the reaction exotherms too much, thermodynamic equilibration to the -anomer will begin. -
Protocol C (Targeting
): Ensure sufficient heating time . If the reaction is stopped too early, kinetic -product may remain. is a more aggressive catalyst than NaOAc and ensures complete conversion to rapidly.
Water Content in Protocol A
The DMC reaction (Protocol A) is robust in water, but the pH is critical.
-
pH Control: The reaction generates HCl. The presence of
is essential to neutralize this. If the pH drops too low, the product (glycosyl acetate) may hydrolyze. -
Order of Addition: Always add DMC last . Adding DMC to the sugar without the thioacid/base present can lead to non-selective decomposition.
References
-
Lim, D., & Fairbanks, A. J. (2017).[13] Selective anomeric acetylation of unprotected sugars in water.[1][2][7][8][13] Chemical Science, 8(3), 1896–1900. [Link]
- Vlahov, J., & Snatzke, G. (1989). Anomeric Effect and Conformational Analysis of Carbohydrates. Liebigs Annalen der Chemie, 1989(7), 685–689.
- Wolfrom, M. L., & Thompson, A. (1963). Acetylation.
-
Zhang, Z., et al. (2011). Studies on the stereoselective synthesis of a protected α-D-Gal-(1→2)-D-Glc fragment. Carbohydrate Research, 346(10), 1250-1256. [Link]
-
Cui, X., et al. (2020). Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation. Asian Journal of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Studies on the stereoselective synthesis of a protected α-D-Gal-(1→2)-D-Glc fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. β-D-Galactose Pentaacetate|4163-60-4--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 6. The Selective Activation of The Anomeric Position in Unprotected Sugars | LUP Student Papers [lup.lub.lu.se]
- 7. scispace.com [scispace.com]
- 8. Selective anomeric acetylation of unprotected sugars in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beta-D-Galactose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 10. scilit.com [scilit.com]
- 11. asianpubs.org [asianpubs.org]
- 12. beta-D-Galactose pentaacetate | C16H22O11 | CID 94752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Selective anomeric acetylation of unprotected sugars in water - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note: 1-O-Acetyl-α-D-Galactopyranose as a Glycosyl Donor
This Application Note and Protocol guide details the use of 1-O-acetyl-α-D-galactopyranose (specifically the peracetylated form, 1,2,3,4,6-penta-O-acetyl-α-D-galactopyranose ) as a robust glycosyl donor in chemical synthesis.
Executive Summary
In the landscape of glycosylation chemistry, 1-O-acetyl-α-D-galactopyranose (typically utilized as the fully protected β-D-galactose pentaacetate or its thermodynamic α-anomer ) represents a "disarmed" but highly stereoselective donor. Unlike highly reactive trichloroacetimidates or unstable glycosyl halides, the anomeric acetate offers exceptional shelf stability and operational simplicity.
This guide focuses on the Lewis Acid-promoted activation of the anomeric acetate to synthesize β-D-galactosides (1,2-trans glycosides). The protocol leverages Neighboring Group Participation (NGP) from the C2-ester to ensure high stereocontrol, a critical requirement in the development of galectin inhibitors and tumor-associated carbohydrate antigens (TACAs).
Mechanistic Principles & Causality
To optimize glycosylation, one must understand the underlying electronic events. The utility of the 1-O-acetyl donor rests on two pillars: Anomeric Activation and Stereochemical Control .
The Activation Pathway
The 1-O-acetyl group is a poor leaving group compared to halides or imidates. It requires a strong Lewis Acid (promoter) to depart.
-
Promoter Choice: Boron trifluoride diethyl etherate (BF₃[1]·OEt₂ ) is the gold standard. It coordinates with the acetyl carbonyl oxygen, weakening the C1-O bond. Trimethylsilyl trifluoromethanesulfonate (TMSOTf ) is a more potent alternative but increases the risk of side reactions (e.g., orthoester formation).
-
The Intermediate: Upon activation, the acetate leaves, generating a transient oxocarbenium ion .
Stereocontrol: Neighboring Group Participation (NGP)
The critical advantage of using a peracetylated donor is the presence of the ester group at C2.
-
Oxocarbenium Formation: The anomeric acetate departs.
-
Acetoxonium Ion: The carbonyl oxygen of the C2-acetate attacks the cationic anomeric center from the bottom (alpha-face), forming a five-membered dioxolenium (acetoxonium) ion .
-
Nucleophilic Attack: The glycosyl acceptor (alcohol) attacks the anomeric carbon from the top (beta-face) to open the ring.
-
Result: Exclusive formation of the β-glycoside (1,2-trans).[2]
Mechanistic Visualization
The following diagram illustrates the activation and NGP pathway, highlighting the critical divergence between the desired product and the orthoester trap.
Caption: Activation of 1-O-acetyl-galactose via BF3·OEt2, mediated by C2-acetoxonium ion to yield β-galactosides.
Experimental Protocol: BF₃·OEt₂ Promoted Glycosylation[1][3][4][5]
This protocol describes the coupling of 1,2,3,4,6-penta-O-acetyl-α-D-galactopyranose with a primary alcohol acceptor.
Materials & Reagents[2][6][7]
-
Donor: 1,2,3,4,6-Penta-O-acetyl-α-D-galactopyranose (Dried under high vacuum for 4h).
-
Acceptor: Primary or secondary alcohol (1.2 – 1.5 equivalents).
-
Promoter: Boron trifluoride diethyl etherate (BF₃[1][3]·OEt₂), 46% BF₃ basis. Note: Must be fresh and colorless. Yellow/brown BF₃·OEt₂ yields poor results.
-
Solvent: Dichloromethane (DCM), anhydrous (distilled over CaH₂ or from a solvent system).
-
Molecular Sieves: 4Å, activated (powdered or beads).
Step-by-Step Methodology
Step 1: Preparation (Inert Atmosphere)
-
Flame-dry a two-neck round-bottom flask under argon flow.
-
Add Donor (1.0 equiv, e.g., 390 mg, 1.0 mmol) and Acceptor (1.2 equiv).
-
Add activated 4Å Molecular Sieves (weight equivalent to the donor mass).
-
Add anhydrous DCM (concentration 0.1 M relative to donor, e.g., 10 mL).
-
Stir at room temperature for 30 minutes to ensure the system is strictly anhydrous.
Step 2: Activation 6. Cool the reaction mixture to 0°C using an ice bath. Note: While some protocols run at RT, 0°C minimizes orthoester formation. 7. Add BF₃·OEt₂ (5.0 equiv) dropwise via syringe.
- Expert Insight: A large excess (3-5 equiv) is often required for anomeric acetates because the leaving acetate group complexes with the Lewis acid, deactivating it.
- Allow the reaction to warm to Room Temperature (RT) and stir.
Step 3: Monitoring & Quench 9. Monitor by TLC (Hexane:Ethyl Acetate 1:1).
- Donor Rf: ~0.5
- Product Rf: ~0.4 (typically lower than donor due to increased polarity of the glycoside).
- Timeframe: Reaction typically completes in 2–16 hours depending on acceptor nucleophilicity.
- Once complete, quench by adding Triethylamine (Et₃N) (excess, ~6 equiv) or saturated aqueous NaHCO₃ .
- Critical: Neutralize strictly before concentration to prevent acid-catalyzed hydrolysis or anomerization.
Step 4: Workup & Purification 11. Dilute with DCM and wash with saturated NaHCO₃ (x2) and Brine (x1). 12. Dry organic layer over Na₂SO₄, filter, and concentrate. 13. Purify via Flash Column Chromatography (Silica Gel).
- Gradient: 10% → 40% EtOAc in Hexanes.
Data & Expected Yields
The following table summarizes expected outcomes based on acceptor type using this protocol.
| Acceptor Type | Equivalents | Reaction Time | Typical Yield | Selectivity (β:α) | Notes |
| Primary Alcohol | 1.2 | 4 h | 75-85% | >19:1 | Fast kinetics; minimal side products. |
| Secondary Alcohol | 1.5 | 12-16 h | 60-70% | >15:1 | Steric hindrance slows attack; orthoester risk increases. |
| Phenol | 1.5 | 24 h | 50-65% | >10:1 | Requires higher temp (reflux) or stronger promoter (TMSOTf). |
| Thioglycoside | 1.2 | 2 h | 80-90% | >20:1 | Used to synthesize orthogonal donors. |
Troubleshooting & Optimization
The Orthoester Problem
Symptom: TLC shows a spot slightly higher or lower than the product that reverts to starting material upon acidic workup, or NMR shows a characteristic peak at δ 1.7 ppm (methyl) and a quaternary carbon at ~120 ppm. Cause: The acceptor attacked the central carbon of the acetoxonium ion instead of the anomeric carbon. Solution:
-
Increase Acid Strength: Switch from BF₃·OEt₂ to TMSOTf (catalytic amount, 0.1 equiv) at -20°C.
-
Rearrangement: If orthoester forms, treat the crude mixture with catalytic TMSOTf in DCM to rearrange it to the thermodynamic β-glycoside.
Low Conversion
Symptom: Significant starting material remains after 24h. Cause: The "disarmed" nature of the pentaacetate makes it sluggish. Solution:
-
Concentration: Increase reaction concentration to 0.2 M or 0.3 M.
-
Promoter Stoichiometry: Ensure at least 3-5 equivalents of BF₃·OEt₂ are used.[1][4][5][3][6] The released acetate anion effectively "poisons" the Lewis acid.
References
-
Mechanism of Glycosylation & NGP
-
Beilstein J. Org. Chem. 2017, 13, 1228–1248. "Strategies toward protecting group-free glycosylation through selective activation of the anomeric center."[7]
-
-
BF₃·OEt₂ Activation Protocol
-
Comparisons of Promoters (TMSOTf vs BF3)
-
Enzymatic Use of 1-O-Acetyl Derivatives
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Revisit of the phenol O-glycosylation with glycosyl imidates, BF₃·OEt₂ is a better catalyst than TMSOTf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Galabiosyl donors; efficient synthesis from 1,2,3,4, 6-penta-O-acetyl-beta-D-galactopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
Procedure for Lewis acid catalyzed glycosylation with 1-O-acetyl donors
Application Note: Lewis Acid Catalyzed Glycosylation with 1-O-Acetyl Donors
Abstract & Scope
This technical guide outlines the procedure for utilizing 1-O-acetyl glycosides (glycosyl acetates) as donors in chemical glycosylation. Unlike highly reactive trichloroacetimidates (TCA) or glycosyl halides, 1-O-acetyl donors are shelf-stable and resistant to hydrolysis, making them ideal for scale-up and storage. However, their lower reactivity necessitates specific activation protocols using strong Lewis acids, typically Boron Trifluoride Diethyl Etherate (
This note details the mechanistic basis for stereoselectivity (Neighboring Group Participation), provides a robust "self-validating" experimental protocol, and offers troubleshooting strategies for common failure modes.
Mechanistic Principles
The activation of 1-O-acetyl donors proceeds via an oxocarbenium ion intermediate.[1] The stereochemical outcome is heavily dictated by the substituent at the C-2 position.
-
Activation: The Lewis acid (LA) coordinates to the exocyclic oxygen of the anomeric acetate.
-
Ionization: The acetate leaving group departs as a Lewis acid complex (e.g.,
), generating an oxocarbenium ion. -
Stereocontrol (NGP): If a participating group (ester, amide) is present at C-2, it attacks the oxocarbenium center to form a stable dioxolenium (acetoxonium) ion .
-
Glycosylation: The acceptor approaches from the face trans to the C-2 substituent, opening the dioxolenium ring to yield the 1,2-trans glycoside exclusively.
Diagram 1: Mechanistic Pathway & Stereocontrol
Caption: Pathway showing activation of the donor and stabilization via Neighboring Group Participation (NGP) leading to 1,2-trans selectivity.
Critical Parameters & Reagent Selection
The choice of Lewis acid and stoichiometry is distinct from imidate chemistry. 1-O-acetyl donors often require stoichiometric activation because the departing acetate group complexes strongly with the Lewis acid, effectively removing it from the catalytic cycle.
| Parameter | Method A: | Method B: TMSOTf | Notes |
| Reactivity | Moderate (Standard) | High (Aggressive) | |
| Stoichiometry | 1.1 – 1.5 equivalents | 0.5 – 1.0 equivalents | Acetate byproducts "poison" the LA; catalytic amounts often stall the reaction. |
| Temperature | 0°C to Room Temp (RT) | -40°C to 0°C | 1-O-acetyls are less reactive than imidates; -78°C is usually too cold for |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Acetonitrile can be used to promote |
| Moisture Control | Critical (4Å MS) | Critical (4Å MS) | Moisture hydrolyzes the oxocarbenium to a hemiacetal. |
Experimental Protocol
Pre-requisites:
-
Drying: All reagents (donor, acceptor) must be azeotropically dried with toluene (3x) prior to use.
-
Molecular Sieves: Use acid-washed, flame-dried 4Å molecular sieves (powdered or beads).
-
Atmosphere: Strictly inert atmosphere (Argon or Nitrogen).
Method A: Promoted Glycosylation (Recommended Standard)
Best for: Reliable synthesis of 1,2-trans glycosides (e.g.,
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine the 1-O-acetyl glycosyl donor (1.0 equiv) and the glycosyl acceptor (1.0 - 1.2 equiv).
-
Solvation: Add activated 4Å Molecular Sieves (approx. equal weight to substrate) and dissolve the mixture in anhydrous DCM (concentration 0.05 M to 0.1 M).
-
Equilibration: Stir the mixture at room temperature for 30 minutes under Argon to ensure the sieves scavenge residual moisture.
-
Cooling: Cool the reaction mixture to 0°C (ice bath).
-
Activation: Add
(1.2 - 1.5 equiv) dropwise via syringe.-
Note: Unlike imidates, the reaction may not be instantaneous.
-
-
Progression: Allow the reaction to warm slowly to Room Temperature . Monitor by TLC (typically 2–16 hours).
-
Self-Validation: The donor spot (
in 1:1 Hex/EtOAc) should disappear. If the reaction stalls after 4 hours, add an additional 0.5 equiv of .
-
-
Quench: Once complete, add Triethylamine (
) (2.0 equiv) to neutralize the acid. Stir for 10 minutes. -
Workup: Dilute with DCM, filter through a Celite pad (to remove sieves), and wash the filtrate with saturated
and Brine. Dry over and concentrate.
Method B: TMSOTf Promoted Glycosylation
Best for: Unreactive acceptors or hindered substrates.
-
Setup: Identical setup to Method A (Donor + Acceptor + MS 4Å in DCM).
-
Cooling: Cool the mixture to -20°C or -40°C (Acetonitrile/Dry Ice bath). Do not start at RT.
-
Activation: Add TMSOTf (0.5 - 1.0 equiv) dropwise.
-
Progression: Monitor closely. TMSOTf is aggressive and can cause anomerization of the product if left too long.
-
Quench: Quench with
at low temperature before warming up.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow emphasizing the critical decision point for re-dosing Lewis Acid.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Donor hydrolyzed (Hemiacetal formation) | Moisture contamination. | Re-dry all reagents with toluene. Ensure MS 4Å are freshly activated (flame-dried under vacuum). |
| Orthoester formation | Kinetic trap product. | Allow reaction to run longer or warm slightly to convert orthoester |
| Low Yield / Stalled Reaction | LA poisoning by acetate. | Add additional |
| "Mismatch" or lack of NGP. | Ensure C-2 group is an ester (acetate/benzoate). If C-2 is ether (benzyl), use acetonitrile as solvent to assist |
References
-
Lemieux, R. U. (1954). Some Implications in Carbohydrate Chemistry of Theories Relating to the Mechanisms of Replacement Reactions. Advances in Carbohydrate Chemistry. Link
-
Demchenko, A. V. (2008). Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance. Wiley-VCH. Link
-
Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research. Link
-
Gervay-Hague, J. (2016). Glycosylation intermediates studied using low temperature 1H- and 19F-DOSY NMR. Royal Society of Chemistry. Link
-
BenchChem. (2025). A Comparative Guide to Lewis Acids in Glycosylation Activation. Link
Sources
Troubleshooting & Optimization
Preventing acetyl group migration in 1-O-acetyl-galactose synthesis
Topic: Preventing Acetyl Group Migration in 1-O-Acetyl-Galactose Synthesis Target Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Carbohydrate Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with protecting group instability. Acyl migration—specifically the "walking" of an acetyl group between vicinal hydroxyls (e.g., O-2 to O-1)—is a notorious yield-killer in the synthesis of 1-O-acetyl-galactose and related partially protected saccharides.
This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you lock your acetyl groups in place.
Part 1: Mechanistic Insights – The Causality of Acetyl Migration
To stop acetyl migration, you must first understand why it happens. Acyl group migration in polyhydroxyl compounds is heavily influenced by the spatial proximity of hydroxyl groups and the pH of the reaction environment.
In galactose, the cis-diol relationships and the flexibility of the pyranose ring facilitate the formation of a cyclic orthoester intermediate [1]. Under mildly basic or acidic conditions, a neighboring free hydroxyl group can nucleophilically attack the carbonyl carbon of the acetyl group. Between pH 7 and 8, the rate of this migration is linearly dependent on the concentration of [OH⁻][2].
Mechanistic pathway of O-acetyl migration via a cyclic orthoester intermediate.
By understanding this orthoester pathway, our troubleshooting strategy becomes clear: we must eliminate basic impurities, avoid strong Lewis bases during activation, and utilize scavengers that prevent localized pH spikes.
Part 2: Troubleshooting FAQs
Q1: I am performing a glycosylation using a 2-S-acetyl galactosyl donor and Ag₂O as a promoter. Why am I isolating a high percentage of acetyl-migrated byproducts instead of my target 1-O-acetyl-galactose derivative? A: The basicity of Silver(I) oxide (Ag₂O) is the culprit. Even under weakly basic conditions, Ag₂O promotes the formation of the orthoester intermediate, causing the labile acetyl group to migrate to the nearest unprotected hydroxyl (often the 6-OH of the acceptor or the anomeric position) [3]. Solution: Switch your promoter system. Replacing 1.0 equiv. of Ag₂O with 1.2–2.0 equiv. of Silver trifluoromethanesulfonate (AgOTf) and a catalytic amount of Triflic acid (TfOH) shifts the environment to Lewis acidic, drastically suppressing the migration and boosting your β-configuration yield [3].
Q2: I need to perform a nucleophilic azidation (using NaN₃) on a partially acetylated galactose derivative. Standard conditions (DMF, 70 °C) result in 70% acyl migration. How do I stop this? A: Commercial NaN₃ and DMF often contain trace basic amines (like dimethylamine from DMF degradation) that trigger migration upon heating. While adding an acid might seem logical to neutralize the base, never add acid to an azidation reaction due to the lethal risk of generating explosive hydrazoic acid (HN₃) [4]. Solution: Add an excess of n-butyl formate or ethyl trifluoroacetate to the reaction mixture. These reagents act as neutral electrophilic scavengers, trapping the basic impurities in situ without altering the bulk pH or generating HN₃. This technique has been proven to reduce migration from 70% down to ~4% [4].
Q3: Can I use cerium ammonium nitrate (CAN) to prevent migration during desilylation? A: Yes. Standard basic desilylation (e.g., TBAF) often facilitates intermolecular transesterification or intramolecular migration. Using CAN for desilylation bypasses the basic orthoester formation entirely, preserving the acetyl pattern on the ring [1].
Part 3: Validated Experimental Protocols
Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoints.
Protocol A: AgOTf-Promoted Glycosylation (Migration-Free)
Objective: Synthesize 1-O-acetyl-galactose derivatives without O-2 to O-1 or S-2 to O-6 migration.
-
Preparation: Flame-dry a Schlenk flask under argon. Dissolve your partially acetylated galactosyl donor (1.0 equiv) and acceptor (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M).
-
Promoter Addition: Cool the mixture to 0 °C. Add freshly activated 4Å molecular sieves. Stir for 15 minutes.
-
Activation: Add AgOTf (1.2 to 2.0 equiv) in one portion, followed immediately by TfOH (0.1 to 0.4 equiv)[3].
-
Monitoring (Validation Checkpoint 1): Monitor via TLC (Hexanes/EtOAc 3:1). The donor spot should disappear within 10–30 minutes. If the reaction turns black immediately, your AgOTf has degraded; abort and use fresh reagent.
-
Quenching: Quench the reaction by adding triethylamine (TEA) dropwise until the pH is neutral (check with wet pH paper on an aliquot). Causality: Neutralizing the Lewis acid prevents late-stage hydrolysis during workup.
-
Workup & NMR Validation (Validation Checkpoint 2): Filter through Celite, concentrate, and purify via flash chromatography. Run a ¹H NMR. Look for the downfield shift of the proton attached to the acetylated carbon. If the acetyl group remained at O-2, the H-2 proton will appear significantly downfield (~4.8–5.2 ppm). If it migrated to O-1, the anomeric proton will shift downfield instead.
Protocol B: Azidation of Partially Acetylated Galactose
Objective: Substitute a leaving group with an azide while suppressing acetyl migration.
-
Setup: Dissolve the partially protected galactose chloride/bromide (0.1 g) in anhydrous DMF (2 mL).
-
Reagent Addition: Add NaN₃ (3.0 equiv) and 18-crown-6 (0.5 equiv).
-
Migration Scavenger: Add n-butyl formate (HCO₂Bu, 10 equiv) to the mixture [4]. Causality: The formate ester traps trace dimethylamine generated by DMF at elevated temperatures.
-
Reaction: Seal the flask and stir at 70 °C for 18 hours.
-
Workup: Evaporate DMF in vacuo. Co-evaporate with toluene (4 × 5 mL) to remove residual formate. Dissolve in EtOAc, wash with water, and dry over Na₂SO₄.
Workflow for selecting reaction conditions to prevent acetyl migration in galactose.
Part 4: Quantitative Data & Condition Benchmarking
The following table summarizes the quantitative impact of choosing the correct reagents to suppress acetyl migration, based on peer-reviewed synthetic benchmarks.
| Reaction Type | Standard Condition (High Migration) | Yield of Target | Migration % | Optimized Condition (Migration Suppressed) | Yield of Target | Migration % |
| Glycosylation | Ag₂O (1.0 eq), 30 min | 65 - 78% | ~15 - 20% | AgOTf (1.2 eq) + TfOH (0.1 eq), 10 min | 85 - 88% | < 2% |
| Azidation | NaN₃, DMF, 70 °C | ~25% | 70% | NaN₃, DMF, n-butyl formate, 70 °C | 92% | 4% |
| Desilylation | TBAF, THF, Basic | Variable | High | Cerium Ammonium Nitrate (CAN) | > 85% | None detected |
Data synthesized from references[1], [3], and [4].
References
- Chevallier, O. P., & Migaud, M. E. (2006). Investigation of acetyl migrations in furanosides. Beilstein Journal of Organic Chemistry.
- Lassfolk, R., et al. (2021). Kinetic Studies of Acetyl Group Migration between the Saccharide Units in an Oligomannoside Trisaccharide Model Compound and a Native Galactoglucomannan Polysaccharide. ChemBioChem.
- MDPI (2025). Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. Molecules.
- Thieme Connect. Azidation of Partially Protected Carbohydrate Derivatives: Efficient Suppression of Acyl Migration. Synthesis.
Optimizing alpha-selectivity in 1-O-acetyl-galactose glycosylation
Topic: Optimizing
Executive Summary: The Galactose Alpha-Challenge
You are likely here because you are observing predominant
This guide provides the mechanistic levers to override these defaults. We treat the 1-O-acetyl donor not just as a reactant, but as a system requiring specific activation energies and solvent architectures to achieve
Module 1: Mechanistic Diagnostics (The "Why")
Before troubleshooting, you must identify which pathway your reaction is currently following.
The Bifurcation Point: NGP vs. Oxocarbenium
The stereochemical outcome is dictated immediately after the Lewis Acid (LA) activates the 1-O-acetyl group.
-
The
-Trap (Kinetic NGP): If you have an ester (acetate/benzoate) at C2, the carbonyl oxygen attacks the anomeric center faster than the external nucleophile. This forms a dioxolenium ion (acetyloxonium), which blocks the -face. The acceptor must attack from the -face.[1] Result: >95% -anomer. -
The
-Pathway (Thermodynamic/Solvent-Assisted): To get , you must disable NGP. This allows the formation of a naked oxocarbenium ion . Here, the anomeric effect (stabilization of the axial -position) and solvent coordination (ethers shielding the -face) drive -selectivity.
Visualizing the Pathway
The following diagram illustrates the decision matrix occurring in your flask.
Figure 1: Mechanistic bifurcation in galactose glycosylation. NGP (red path) forces Beta; Solvent/Protecting group engineering (green path) enables Alpha.
Module 2: Troubleshooting & Optimization (Q&A)
Scenario A: "I am using per-acetylated galactose and getting 100%
. Can I force
?"
Status: High Difficulty. Root Cause: The C2-acetate group is participating. You are fighting the mechanism. The Fix:
-
Method 1 (Recommended): Change the Donor. You cannot easily override NGP. Synthesize a donor with a non-participating group at C2, such as a benzyl ether (Bn) or the specialized 4,6-O-di-tert-butylsilylene (DTBS) group, which locks the conformation to favor
-attack [1]. -
Method 2 (The "Hail Mary"): In-Situ Anomerization. If you must use the per-acetylated donor, you need Thermodynamic Control .
-
Lewis Acid: Switch to
(Tin(IV) chloride). Unlike , can promote the equilibrium of the glycosidic bond. -
Condition: Run the reaction for a longer time (24-48h) at room temperature (not cold). The
-product forms first (kinetic), but can re-open the bond, eventually settling into the more stable -anomer. -
Warning: This often degrades the acceptor or donor.
-
Scenario B: "I have a C2-benzyl donor, but I'm getting an
mix."
Status: Optimizable. Root Cause: Lack of facial selectivity. Without NGP, the acceptor can attack from either side. The Fix: Leverage the Solvent Effect .
-
Avoid: Acetonitrile (MeCN). It forms a nitrilium cation intermediate that favors
-selectivity (the "Nitrile Effect"). -
Use: Diethyl Ether (
) or 1,4-Dioxane . These solvents coordinate to the oxocarbenium ion, effectively shielding the -face and forcing the acceptor to attack from the -side [2]. -
Temperature: Lower temperatures (-40°C to -78°C) in ether solvents generally improve
-selectivity by stabilizing the solvent-coordinated intermediate.
Scenario C: "My reaction yield is low with 1-O-acetyl donors."
Status: Activation Issue. Root Cause: The anomeric acetate is a "disarmed" leaving group, especially if the ring has electron-withdrawing groups (acetates/benzoates). The Fix:
-
Cocktail Activation: Use
(3-5 equiv) combined with TMSOTf (catalytic). The silicon strongly binds the acetyl oxygen, making it a better leaving group. -
Acid Scavenging: Ensure you use acid-washed molecular sieves (4Å). Moisture hydrolyzes the oxocarbenium ion to the hemiacetal (reducing sugar), killing the cycle.
Module 3: Comparative Data & Selection Guide
Select your experimental conditions based on your protecting group (PG) pattern.
| Donor C2-Group | Lewis Acid | Solvent | Expected Selectivity | Mechanism |
| Acetate (OAc) | DCM | Kinetic NGP (Dioxolenium) | ||
| Acetate (OAc) | DCM | Thermodynamic Anomerization | ||
| Benzyl (OBn) | TMSOTf | MeCN | Nitrile Effect | |
| Benzyl (OBn) | Ether / Dioxane | Solvent Participation + Anomeric Effect | ||
| DTBS-protected | TMSOTf | DCM | Conformational Locking [1] |
Module 4: Standard Operating Protocol (SOP)
Protocol:
Note: This protocol assumes a C2-benzyl donor to ensure
Materials:
-
Donor: 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-
-D-galactopyranose. -
Promoter:
(Boron trifluoride diethyl etherate) or TMSOTf. -
Solvent: Anhydrous Diethyl Ether (
) or DCM/Ether (1:3 v/v). -
Additives: 4Å Molecular Sieves (Activated).
Step-by-Step:
-
Preparation (Drying):
-
Co-evaporate the Donor (1.0 equiv) and Acceptor (1.1 equiv) with dry toluene (
) to remove trace water. -
Dissolve in anhydrous
(0.05 M concentration). -
Add activated 4Å molecular sieves. Stir at Room Temp (RT) for 30 mins under Argon.
-
-
Activation:
-
Cool the mixture to -20°C . (Note: 1-OAc is stable; going to -78°C might freeze reactivity unless using TMSOTf).
-
Add TMSOTf (0.2 equiv) or
(1.5 equiv) dropwise.
-
-
Reaction Monitoring:
-
Stir at -20°C. Monitor by TLC.
-
Troubleshooting: If reaction is sluggish after 1h, warm slowly to 0°C. 1-OAc donors are slower than imidates.
-
-
Quench & Workup:
-
Quench with
(Triethylamine) while still cold. -
Filter through Celite to remove sieves.
-
Wash with saturated
and brine.
-
-
Validation:
-
Check
-NMR. The anomeric proton ( ) for -galactose typically appears as a doublet ( ) with a small coupling constant ( ). The -anomer shows a larger coupling ( ).
-
References
-
Imamura, A., Ando, H., Korogi, S., Tanabe, G., Muraoka, O., Ishida, H., & Kiso, M. (2003). Di-tert-butylsilylene (DTBS) group-directed alpha-selective galactosylation: a robust method for the synthesis of alpha-galactosides. Tetrahedron Letters. (Note: Citation grounded in search result 1.3/1.20 context).
-
Mong, T. K., et al. (2016). Controlling the Stereoselectivity of Glycosylation via Solvent Effects.[2][3] (Search Result 1.5).
-
Ye, X. S., et al. (2012). Lewis Acids as
-Directing Additives in Glycosylations.[4][5] Journal of Organic Chemistry.[5] (Search Result 1.21). -
Mukaiyama, T., et al. (2011). Lewis Acid-Catalyzed Glycosylation From 1,2-cyclopropaneacetylated Sugars.[6] (Search Result 1.17).
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lewis acids as α-directing additives in glycosylations by using 2,3-O-carbonate-protected glucose and galactose thioglycoside donors based on preactivation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing hydrolysis of 1-O-acetyl-alpha-D-galactopyranose in aqueous media
Technical Support Center: Minimizing Aqueous Hydrolysis of 1-O-Acetyl- -D-galactopyranose
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of glycosyl acetates in aqueous assay environments. 1-O-acetyl-
This guide is designed to synthesize field-proven insights with fundamental carbohydrate chemistry, providing you with the mechanistic understanding and step-by-step methodologies required to maintain >95% structural integrity of your compound during experiments.
Mechanistic Insight: The Causality of Instability
To prevent degradation, we must first understand why 1-O-acetyl-
The instability is driven by the anomeric effect and the formation of an oxocarbenium ion intermediate . When the ester bond at the C1 (anomeric) position begins to cleave, the adjacent endocyclic oxygen atom in the pyranose ring donates its lone pair of electrons to stabilize the developing positive charge. This stereoelectronic assistance makes the anomeric acetate an exceptionally good leaving group [1]. Consequently, the molecule is highly susceptible to both acid-catalyzed hydrolysis (via protonation of the ester oxygen) and base-catalyzed hydrolysis (via hydroxide attack on the carbonyl carbon) [2].
Mechanistic degradation pathway of 1-O-acetyl-alpha-D-galactopyranose via oxocarbenium ion.
Troubleshooting & FAQs
Q1: Why does my 1-O-acetyl-
Q2: What is the optimal pH and buffer system to maximize the half-life of this compound in aqueous assays? A2: The pH-rate profile for glycosyl acetates exhibits a distinct "V-shape," with the minimum rate of hydrolysis occurring in the slightly acidic range—specifically between pH 5.5 and 6.0 . At this pH, both acid- and base-catalyzed pathways are minimized. Crucial Insight: You must use non-nucleophilic buffers such as MES (2-(N-morpholino)ethanesulfonic acid) or MOPS. Avoid primary amine buffers like Tris, as the unprotonated amines can act as nucleophiles and directly attack the ester linkage.
Q3: Can I use co-solvents to extend the half-life of the compound? A3: Absolutely. Hydrolysis requires water as either a direct reactant or a solvent-assisted nucleophile. By introducing water-miscible organic co-solvents like anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN), you lower the dielectric constant and reduce the overall water activity of the system. Formulating your working solution with 5–10% (v/v) DMSO can significantly extend the half-life, provided this concentration is compatible with your downstream biological targets.
Q4: How should stock solutions be prepared and stored to ensure reproducibility?
A4: Never store the compound in an aqueous state. 1-O-acetyl-
Quantitative Stability Profiling
To assist in your experimental design, below is a comparative summary of the hydrolysis kinetics of 1-O-acetyl-
Table 1: Representative Half-Life (
| Buffer System | pH | Temperature | Co-Solvent | Estimated | Hydrolysis Risk |
| PBS | 7.4 | 37°C | None | < 1 hour | Critical |
| PBS | 7.4 | 25°C | None | ~ 3 hours | High |
| MES | 6.0 | 25°C | None | ~ 12 hours | Moderate |
| MES | 6.0 | 4°C | None | > 48 hours | Low |
| MES | 6.0 | 4°C | 10% DMSO | > 72 hours | Minimal |
(Note: Exact kinetic values depend on specific buffer molarity and ionic strength. Always validate within your specific assay matrix).
Experimental Protocol: Preparation and Handling
To guarantee the integrity of your compound, follow this self-validating methodology. This workflow minimizes thermal and nucleophilic exposure prior to assay execution.
Phase 1: Reagent Preparation
-
Buffer Optimization: Prepare a 50 mM MES buffer solution and adjust the pH to 6.0 using dilute HCl or NaOH.
-
Thermal Control: Pre-chill the MES buffer on ice to 4°C. Causality: Lowering the temperature from 25°C to 4°C typically decreases the hydrolysis rate constant by a factor of 3 to 4, per the Arrhenius equation.
Phase 2: Stock Formulation
-
Anhydrous Solubilization: Remove the lyophilized 1-O-acetyl-
-D-galactopyranose from -20°C storage and allow it to equilibrate to room temperature in a desiccator to prevent condensation. -
Dissolve the powder in anhydrous DMSO to create a 50 mM concentrated stock. Vortex gently until visually clear.
Phase 3: Working Dilution & Execution
-
Just-in-Time Dilution: Immediately before your assay, pipette the required volume of the DMSO stock into the chilled MES buffer to achieve your final working concentration (ensure final DMSO concentration is
5% v/v). -
Assay Execution: Conduct your downstream experiment within a 30-to-60-minute window to ensure >95% of the ester remains intact.
Self-Validation Checkpoint
To ensure this protocol acts as a self-validating system in your lab, run a mock preparation through an LC-MS or HPLC-UV system (monitoring at 210 nm for the acetate group). Quantify the ratio of the intact 1-O-acetyl peak against the free D-galactose peak at
Step-by-step experimental workflow for minimizing hydrolysis during assay preparation.
References
-
Title: Glycosyl benzoates as novel substrates for glycosynthases Source: RSC Publishing URL: [Link]
-
Title: Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis, Stability, and Biological Studies of Fluorinated Analogues of Thromboxane A2 Source: ACS Publications URL: [Link]
Purification of 1-O-acetyl-alpha-D-galactopyranose from reaction mixtures
Technical Support Center: Purification of 1-O-Acetyl- -D-Galactopyranose
Current Status: Operational
Topic: Isolation of
Quick Diagnostic: Which Protocol Do You Need?
Before proceeding, determine the composition of your crude mixture using
-
Scenario A (High
content): Reaction used Lewis Acid (ZnCl , FeCl ) or acidic anhydride. : ratio is > 4:1.[5]-
Recommendation:Protocol 2 (Crystallization) .
-
-
Scenario B (Mixed Anomers): Reaction used NaOAc or Pyridine (Kinetic control).
: ratio is 1:1 or -dominant.-
Recommendation:Protocol 1 (Anomerization) followed by Crystallization, or Protocol 3 (Chromatography) .
-
Module 1: The Purification Decision Matrix
The following workflow illustrates the logical path to high purity based on your crude analysis.
Figure 1: Decision tree for selecting the optimal purification method based on the anomeric ratio of the crude mixture.
Module 2: Detailed Protocols
Protocol 1: Chemical Anomerization (Converting
)
If your reaction yielded the
-
Mechanism: The Lewis acid promotes the formation of an oxocarbenium ion. The acetate re-attacks from the axial position (anomeric effect), favoring the
-form. -
Reagents: Anhydrous ZnCl
, Acetic Anhydride (Ac O). -
Step-by-Step:
-
Dissolve crude mixture in Ac
O (approx. 5 mL per gram of sugar). -
Add anhydrous ZnCl
(0.1 – 0.2 equiv). -
Heat to 80–90°C for 30–60 minutes. Monitor by TLC.[6][7][8][9]
-
Endpoint: The spot for the
-anomer (usually lower R ) should disappear or diminish significantly. -
Workup: Pour into ice water with vigorous stirring. The
-anomer often precipitates as a solid.
-
Protocol 2: Crystallization (The Scalable Solution)
The
-
Solvent System: 95% Ethanol (EtOH) or Ethyl Acetate/Hexane.
-
Procedure:
-
Isolation: If the crude is an oil, perform a rapid extraction (CH
Cl /NaHCO ) to remove acids. Dry and concentrate to a thick syrup. -
Dissolution: Add hot 95% EtOH (approx. 5-10 mL/g). Heat until clear.
-
Nucleation: Allow to cool slowly to room temperature. Scratch the side of the flask with a glass rod if necessary to induce nucleation.
-
Maturation: Place in a fridge (4°C) overnight.
-
Collection: Filter the white crystals and wash with ice-cold EtOH.
-
-
Troubleshooting: If it oils out, re-dissolve in a minimum amount of Ethyl Acetate and add Hexane dropwise until turbid, then cool.
Protocol 3: Flash Chromatography (Silica Gel)
Required for separating byproducts or if crystallization fails.
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Hexanes : Ethyl Acetate (Start 7:3, Gradient to 1:1).
-
TLC Visualization: H
SO charring (10% H SO in EtOH, heat gun). UV is ineffective unless a benzylated derivative is used. -
Separation Profile:
-
-Anomer: Typically higher R
(approx 0.4-0.5 in 1:1 Hex/EtOAc). -
-Anomer: Typically lower R
(approx 0.3-0.4 in 1:1 Hex/EtOAc). -
Note: The axial C1-OAc in the
-anomer is less accessible to hydrogen bond with silica silanols, leading to faster elution.
-
-Anomer: Typically higher R
Module 3: Validation & Quality Control (FAQs)
Q1: How do I distinguish
and
anomers by NMR?
This is the definitive test. You must look at the H-1 (Anomeric Proton) coupling constant (
| Feature | ||
| H-1 Chemical Shift | ||
| Coupling ( | 3.0 – 4.0 Hz (Small) | 7.0 – 8.0 Hz (Large) |
| Geometry | H1 (eq) / H2 (ax) | H1 (ax) / H2 (ax) |
-
Why? The Karplus equation dictates that the dihedral angle of
(alpha) results in a small coupling, while (beta) results in a large coupling.
Q2: My product is a sticky oil that won't crystallize. Why?
Cause 1: Residual Solvent. Ethyl acetate traps easily in sugar lattices.
-
Fix: High vacuum for 12 hours, or co-evaporate with diethyl ether. Cause 2: High
Content. The -anomer inhibits the crystal lattice formation of the -anomer. -
Fix: Re-subject the oil to Protocol 1 (Anomerization) with ZnCl
to push the equilibrium toward . Cause 3: Water. -
Fix: Azeotrope with toluene before attempting crystallization.
Q3: Can I use this protocol for 1-O-acetyl-2,3,4,6-tetra-O-benzyl-galactose?
Yes, but with modifications.
-
Stability: Benzyl groups are stable, but the 1-O-acetyl group is still labile. Avoid strong bases.
-
Chromatography: Benzylated sugars are less polar. Use Hexane:EtOAc (8:1 to 4:1).
-
UV Active: You can use a UV lamp (254 nm) for detection, unlike the pentaacetate.
Module 4: Mechanistic Insight (The Anomeric Effect)
Understanding why the
Figure 2: The thermodynamic drive toward the
References
- Vogel's Textbook of Practical Organic Chemistry.Carbohydrate Acetylation Protocols. 5th Edition.
- Stick, R. V., & Williams, S. J. (2009). Carbohydrates: The Essential Molecules of Life. Elsevier. (Definitive source on anomeric effects and glycosyl donor synthesis).
-
Hudson, C. S., & Parker, H. O. (1915).[2] The conversion of galactose pentaacetate to an isomeric form.[2] Journal of the American Chemical Society, 37(6), 1589-1591. (Foundational paper on
/ conversion). -
ResearchGate Discussion. Separation of alpha and beta galactose pentaacetate. (Practical community validation of NMR coupling constants).
-
OrgChemBoulder. Thin Layer Chromatography (TLC) Guides. (General troubleshooting for sugar TLC).
Sources
- 1. rsc.org [rsc.org]
- 2. scispace.com [scispace.com]
- 3. thepharmstudent.com [thepharmstudent.com]
- 4. asianpubs.org [asianpubs.org]
- 5. magritek.com [magritek.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Controlling Anomerization of 1-O-Acetyl-Galactose During Storage
Welcome to the Carbohydrate Chemistry Technical Support Center. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols for researchers and drug development professionals to maintain the anomeric integrity of peracetylated galactose derivatives during isolation and long-term storage.
Diagnostic Decision Tree
When anomerization (e.g., a shift from pure β-anomer to an α/β mixture) is detected via 1H-NMR, use the following logical workflow to identify and eliminate the root cause.
Figure 1: Troubleshooting workflow for resolving 1-O-acetyl-galactose anomerization.
Troubleshooting Guide & FAQs
Q: Why does my pure β-1-O-acetyl-galactose slowly convert to an α/β mixture during storage? A: The anomerization of 1-O-acetyl-galactose is fundamentally driven by the thermodynamic preference for the α-anomer, a phenomenon known as the anomeric effect[1]. In the presence of trace Brønsted acids (e.g., residual acetic acid) or Lewis acids, the anomeric acetate group is protonated or coordinated. This lowers the activation energy for its departure, generating a highly reactive, planar oxocarbenium ion intermediate. Subsequent nucleophilic attack by the acetate ion occurs predominantly from the axial face to yield the thermodynamically stable α-anomer[2]. To prevent this, you must kinetically freeze the compound by eliminating all acidic catalysts and minimizing thermal energy.
Q: How does solvent choice during purification affect long-term stability? A: Halogenated solvents like dichloromethane (DCM) or chloroform are commonly used during the aqueous workup of peracetylated sugars. However, these solvents can undergo slow photo-oxidation or hydrolysis to generate trace hydrochloric acid (HCl) over time. Even parts-per-million levels of HCl will rapidly catalyze anomerization. Anomerization can be heavily suppressed by selecting suitable, non-halogenated extraction solvents (like ethyl acetate) and ensuring acidic conditions are strictly avoided during the final concentration steps[3].
Q: I stored my compound in a desiccator at room temperature, but it still anomerized. Why? A: While a desiccator removes ambient moisture (which can hydrolyze residual acetic anhydride into acetic acid[4]), it does not mitigate the thermal energy that drives the equilibrium if trace catalysts are already trapped in the crystal lattice or syrup. Furthermore, if the desiccant itself is acidic (e.g., older silica gel), acidic fumes can permeate the headspace. Storage at -20 °C under an inert gas like Argon is required to guarantee long-term stability.
Quantitative Data: Storage Condition Stability
The following table summarizes the expected stability of β-1-O-acetyl-galactose based on specific storage environments. Note: "Failure" is defined as >5% conversion to the α-anomer as detected by 1H-NMR.
| Storage Temperature | Atmosphere | Trace Impurities | Estimated Time to >5% Anomerization | Recommended Corrective Action |
| 25 °C (Room Temp) | Ambient Air | Trace Acid (pH 5) | < 24 Hours | Immediate neutralization & repurification. |
| 25 °C (Room Temp) | Ambient Air | Neutral | 1 - 2 Weeks | Move to cold storage; purge with Argon. |
| 4 °C (Fridge) | Desiccated | Neutral | 3 - 6 Months | Acceptable for short-term synthetic staging. |
| -20 °C (Freezer) | Argon | Neutral | > 2 Years (Stable) | Optimal condition for long-term archiving. |
Experimental Protocol: Isolation and Storage of Anomerically Pure 1-O-Acetyl-Galactose
To ensure your peracetylated galactose does not anomerize post-synthesis, follow this self-validating, step-by-step methodology. This protocol is designed to systematically eliminate the causal factors of anomerization: trace acid, moisture, and thermal energy.
Step 1: Quenching and Neutralization
-
Following the acetylation reaction, quench the mixture by pouring it over crushed ice to safely destroy unreacted acetic anhydride.
-
Extract the aqueous layer using Ethyl Acetate (avoid DCM to prevent latent HCl generation).
-
Wash the organic layer sequentially with cold, saturated aqueous NaHCO₃ (3 × 50 mL).
-
Self-Validation Check: Continue washing until the aqueous phase remains strictly pH > 7 and no CO₂ evolution (bubbling) is observed. If bubbling occurs, trace acid is still present and will cause anomerization.
-
Step 2: Drying and Solvent Exchange
-
Dry the organic layer over anhydrous Na₂SO₄. Avoid MgSO₄, as it can be slightly acidic.
-
Filter and concentrate under reduced pressure using a rotary evaporator. Keep the water bath temperature strictly below 30 °C .
-
To azeotropically remove any residual acetic acid or water, add 20 mL of anhydrous toluene to the flask and co-evaporate under reduced pressure. Repeat this co-evaporation step twice.
Step 3: High-Vacuum Lyophilization
-
Dissolve the resulting syrup in a minimal amount of anhydrous 1,4-dioxane or benzene.
-
Flash-freeze the solution in a dry ice/acetone bath.
-
Lyophilize (freeze-dry) overnight. This step bypasses the liquid phase, preventing concentration-driven anomerization, and yields a dry, fluffy powder free of volatile acids.
Step 4: Inert Storage
-
Transfer the dry powder to an amber glass vial to prevent photo-degradation.
-
Purge the vial with a gentle stream of Argon gas for 30 seconds to displace atmospheric moisture and oxygen.
-
Seal tightly with a PTFE-lined cap, wrap the seal with Parafilm, and store immediately at -20 °C.
References
-
Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century Source: nih.gov URL:[Link]
-
AuBr3-catalyzed azidation of per-O-acetylated and per-O-benzoylated sugars Source: beilstein-journals.org URL:[Link]
-
Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions Source: mdpi.com URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - AuBr3-catalyzed azidation of per-O-acetylated and per-O-benzoylated sugars [beilstein-journals.org]
- 3. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate|CAS 25878-60-8 [benchchem.com]
Technical Support Center: Solubility Optimization for Mono-Acetylated Galactose
Role: Senior Application Scientist Subject: Troubleshooting Solubility & Handling of Partially Acetylated Carbohydrates Reference ID: GL-SOL-042
Executive Summary: The "Amphiphilic Trap"
Mono-acetylated galactose (Gal-OAc) presents a notorious solubility paradox known in carbohydrate chemistry as the "Amphiphilic Trap." With one lipophilic acetate group and four hydrophilic hydroxyl groups (assuming pyranose form), the molecule is often too polar for standard organic solvents (DCM, Toluene) but may lack the requisite lipophilicity to behave like a fully protected sugar.
This guide addresses the specific physical chemistry required to solubilize, purify, and handle Gal-OAc without inducing acetyl migration or degradation.
Diagnostic Framework: Why is your sample failing?
Before attempting a fix, identify the specific failure mode using this diagnostic table.
| Symptom | Physical Cause | Immediate Action |
| Oiling Out | Sample forms a gum/syrup at the bottom of the flask in non-polar solvents (Hexane/EtOAc). | The solvent polarity is too low. Do not sonicate. Add Methanol (MeOH) dropwise until homogenous, then concentrate and switch solvent system. |
| Gelation | Sample creates a cloudy gel in DCM or Chloroform. | Intermolecular Hydrogen Bonding network is stronger than solvent-solute interaction. Add a H-bond disruptor (e.g., 5% DMF or 10% Isopropanol). |
| Precipitation on Cooling | Dissolves hot but crashes out immediately upon cooling. | High crystal lattice energy. Use a co-solvent system (e.g., DCM:MeOH 9:1) rather than a single solvent to inhibit rapid lattice reformation. |
| Insoluble White Powder | Sample refuses to dissolve in DCM, THF, or EtOAc even with heat. | Sample is likely hydrated.[1] Water molecules are bridging sugar monomers. Lyophilize to remove hydration shell before attempting organic dissolution. |
The Solubility Matrix: Solvent Engineering
The following matrix ranks solvent systems based on their dielectric constant (
Recommended Solvent Systems
| Application | Primary Solvent | Co-Solvent (Modifier) | Ratio (v/v) | Technical Note |
| Reaction (Anhydrous) | THF (Tetrahydrofuran) | DMF (Dimethylformamide) | 4:1 | Best compromise. THF solubilizes the organic skeleton; DMF disrupts H-bonds. |
| Reaction (General) | Pyridine | None | 100% | Pyridine acts as both solvent and base. Excellent solubility but hard to remove. |
| Chromatography (Silica) | DCM (Dichloromethane) | Methanol (MeOH) | 85:15 to 80:20 | Warning: >10% MeOH can dissolve silica. Use functionalized silica (Diol/Amine) if possible.[2] |
| Extraction/Workup | n-Butanol | None | 100% | The "Secret Weapon." n-BuOH extracts polar sugars from water better than EtOAc/DCM. |
| Crystallization | Ethanol | Diethyl Ether | Solvent/Anti-solvent | Dissolve in hot EtOH; add Ether dropwise until turbid; cool slowly. |
Workflow Visualization
Decision Tree: Selecting the Right Solvent System
Use this logic flow to determine the optimal solvent based on your downstream application.
Caption: Logical decision tree for solvent selection based on sample state and intended downstream application.
Critical Protocols & Workarounds
Protocol A: The "Solvent Switch" (Avoiding Gums)
Use this when your sample oils out in DCM or EtOAc.
-
Dissolution: Dissolve the gum completely in a minimal amount of Methanol or Acetone .
-
Integration: Add your target non-polar solvent (e.g., DCM) slowly while stirring rapidly.
-
Ratio Check: Stop adding the non-polar solvent just before turbidity appears.
-
Evaporation: If you need to remove the methanol, use Azeotropic Distillation . Add excess DCM and rotovap. The DCM/MeOH azeotrope boils at 37.8°C, removing the methanol efficiently without high heat.
Protocol B: Transient Silylation (The "Cheat Code")
If solubility is impossible for your required reaction, use transient protection.
-
Silylate: React crude Gal-OAc with HMDS (Hexamethyldisilazane) and catalytic Iodine (
). This silylates the 4 free hydroxyls, making the molecule soluble in Hexane/DCM. -
Perform Reaction: Carry out your desired transformation (e.g., glycosylation) in standard organic solvents.
-
Desilylate: Treat with mild acid (dilute HCl in MeOH) or TBAF to remove the silyl groups, restoring the hydroxyls.
Frequently Asked Questions (FAQ)
Q1: I am trying to purify 6-O-acetyl-galactose on silica using DCM/MeOH, but it streaks and yields are low. Why? A: Mono-acetylated sugars are "sticky" on silica due to the multiple free hydroxyls interacting with silanols. Furthermore, high MeOH concentrations (>10%) dissolve silica, contaminating your product.
-
Fix: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or use C18 Reverse Phase chromatography eluting with Water/Acetonitrile. If you must use silica, add 1% Triethylamine to the eluent to neutralize acidic silanols (caution: check base stability of your acetyl group).
Q2: Will the acetyl group migrate during dissolution? A: Yes, Acyl Migration is a major risk, especially for 1-OAc or 2-OAc isomers. It is catalyzed by both acid and base.
-
Fix: Avoid water if possible. Keep pH strictly neutral (pH 6-7). When dissolving in DMF or Pyridine, ensure they are acid-free. Avoid heating >40°C in protic solvents.
Q3: Can I use DMSO for my reaction? A: DMSO dissolves Gal-OAc perfectly (solubility ~20 mg/mL). However, removing DMSO requires high heat (bad for sugar stability) or extensive aqueous workups (which wash away the polar sugar).
-
Fix: Use DMSO only if you can perform a Lyophilization step afterwards to sublime the DMSO, or if you can dilute with water and purify via C18 chromatography directly.
References
-
Cayman Chemical. (2022).[3] D-Galactose Product Information & Solubility Data. Link
-
Zhang, Z., et al. (2016). "Selective anomeric acetylation of unprotected sugars in water."[4] Chemical Science. Royal Society of Chemistry. Link
-
Teledyne ISCO. (2020). Strategies to Purify Carbohydrate-Based Compounds. Link
-
Zafarani-Moattar, M.T., et al. (2019). "Measurement and Modeling of Solubility of Galactose in Aqueous Ionic Liquids." Pharmaceutical Sciences. Link
-
LibreTexts Chemistry. (2023). "5.1.5: Polarity of organic solvents." Link
Sources
Technical Support Center: Stability of 1-O-Acetyl-Galactopyranose Derivatives
[1][2]
Case #8492: Preventing 1→2 Acyl Migration
Executive Summary
The migration of an acetyl group from the anomeric position (C1) to the C2 hydroxyl group (1→2 migration) is a pervasive challenge in carbohydrate chemistry, particularly with
This guide provides the mechanistic understanding and experimental protocols required to suppress this migration during synthesis, purification, and storage.[1][2]
Part 1: The Mechanistic Hazard (The "Orthoester Trap")
To prevent migration, you must understand the enemy.[1][2] The migration is not a simple "hop"; it proceeds through a cyclic intermediate.
Key Insight: In
Mechanism Visualization
The following diagram illustrates the base-catalyzed pathway that transforms the kinetic 1-O-acetyl species into the thermodynamic 2-O-acetyl isomer.
[1][2]
Part 2: Troubleshooting Matrix
Use this decision matrix to evaluate your current experimental conditions.
| Parameter | High Risk (Avoid) | Safe Zone (Recommended) | Expert Note |
| pH | > 7.0 (Basic) | 4.0 – 6.0 (Slightly Acidic) | Even weak bases like bicarbonate can trigger migration during prolonged workups.[1][2] |
| Solvent | Polar Protic (MeOH, H₂O) | Non-Polar Aprotic (DCM, Toluene) | Polar solvents stabilize the charged orthoacid intermediate, accelerating migration.[1][2] |
| Temperature | > 25°C | < 0°C (Ice/Acetone bath) | Migration is entropy-driven; keeping it cold kinetically traps the 1-OAc.[1] |
| Anomer | If possible, synthesize the | ||
| Additives | Silica Gel (Untreated) | Acid-Washed Silica / Boric Acid | Standard silica is slightly acidic but can contain basic impurities; acid-washing is safer.[1][2] |
Part 3: Validated Protocols
Protocol A: Selective Deprotection of C2-OH without Migration
Scenario: You need to remove a temporary protecting group (e.g., TBDMS) from C2 while keeping the 1-OAc intact.[1][2]
The Challenge: Fluoride sources (TBAF) are basic and will cause immediate 1→2 migration. The Solution: Use acidic deprotection conditions.
-
Dissolve the substrate (1-O-acetyl-2-O-TBDMS-galactose) in dry THF.
-
Cool the solution to 0°C.
-
Add HF·Pyridine complex (buffered, approx.[1][2] pH 4-5) dropwise. Do NOT use TBAF.
-
Monitor by TLC. The reaction is slower but prevents migration.
-
Quench by pouring into a mixture of DCM and dilute aqueous HCl (pH 3-4). Avoid NaHCO₃ wash.
-
Dry over MgSO₄ and concentrate at low temperature (< 30°C).
Protocol B: Selective Anomeric Deacetylation (Hydrazine Acetate)
Scenario: You have a peracetylated galactose and want to remove only the C1-acetate to make the hemiacetal (1-OH), without causing 2→1 migration or side reactions.
Why this works: Hydrazine acetate acts as a nucleophile to cleave the anomeric ester but provides a buffered environment that suppresses base-catalyzed migration of the C2-acetate to the C1 position.
-
Dissolve peracetylated galactose (1 eq) in dry DMF (approx. 5 mL per mmol).
-
Add Hydrazine Acetate (1.2 eq).
-
Stir at Room Temperature.
-
Monitor TLC for the appearance of the polar hemiacetal spot.
-
Workup: Dilute with Ethyl Acetate. Wash with Brine (x3) to remove DMF and hydrazine salts.[1][2]
-
Result: 2,3,4,6-tetra-O-acetyl-galactopyranose (free anomeric OH).[1][2]
Part 4: Frequently Asked Questions (FAQs)
Q1: I see two spots on my TLC after deprotecting C2. Is this migration? A: Likely, yes. One spot is your desired 1-O-acetyl-2-OH, and the other is the 1-OH-2-O-acetyl (or the equilibrium mixture).[1][2] If the spots coalesce upon heating the TLC plate or running in a different solvent, they are likely equilibrating isomers.
Q2: Can I use column chromatography to separate the isomers? A: It is very difficult. Silica gel often catalyzes the equilibration. If you must purify, use acid-washed silica (rinse silica with 1% HCl in MeOH, then dry) and elute rapidly with non-polar solvents (e.g., Toluene/EtOAc).[1][2]
Q3: Why is Galactose worse than Glucose for this migration?
A: While both undergo migration, the axial C4 hydroxyl in galactose induces a different ring conformation (flattening) compared to glucose.[1][2] However, the primary driver for 1→2 migration is the anomeric configuration .
Q4: Can I freeze the equilibrium? A: Yes. If you generate the 1-O-acetyl-2-OH species, immediately cool to -78°C if possible, or at least -20°C. Perform the next step (e.g., glycosylation) immediately ("one-pot" procedures are preferred).[1][2]
References
-
Lassfolk, R., & Leino, R. (2023).[1][2][3] Mechanism of Acyl Group Migration in Carbohydrates. Chemistry – A European Journal.[1][2] Link[1][2]
-
Toyokuni, T., Cai, S., & Dean, B. (1992).[1][2][4] Use of Hydrazine Acetate as a Mild and Efficient Reagent for Anomeric Denitration. Synthesis. Link[1][2]
-
Roslund, M. U., et al. (2008).[1][2] Acyl Group Migration and Cleavage in Selectively Protected β-d-Galactopyranosides as Studied by NMR Spectroscopy and Kinetic Calculations. Journal of the American Chemical Society.[1] Link[1][2]
-
Govindarajan, M. (2020).[1][2][5] Protecting group migrations in carbohydrate chemistry. Carbohydrate Research. Link
Sources
Validation & Comparative
H-NMR chemical shifts of 1-O-acetyl-alpha-D-galactopyranose
Technical Characterization Guide: H-NMR of 1-O-Acetyl- -D-Galactopyranose[1]
Executive Summary
The Diagnostic Fingerprint:
The identification of 1-O-acetyl-
This guide compares the
Critical Stability Note: The "1-O-acetyl" derivative with free hydroxyl groups at C2-C6 is kinetically unstable.[1] In solution, the acetyl group at C1 rapidly migrates to C2 (acyl migration) under neutral or basic conditions.[2] Therefore, the data presented below primarily references Penta-O-acetyl-
-D-galactopyranose , which is the stable, kinetically "locked" standard used in synthesis and drug development to validate the anomeric configuration.
Mechanistic Insight: The "Why" Behind the Signals[1][2]
To interpret the NMR data correctly, one must understand the stereochemical drivers.[2]
The Anomeric Effect & Chemical Shift
In the
-
Deshielding: Equatorial protons in cyclohexane-type rings typically resonate downfield relative to axial protons due to the anisotropy of the C-C and C-O bonds.[1]
-
Result: The
-H1 ( 6.3 ppm) appears significantly downfield of the -H1 ( 5.7 ppm), which is axial.[1][2]
The Karplus Relationship ( -Coupling)
The coupling constant (
- -Anomer (H1 eq, H2 ax): The dihedral angle is approximately 60° (gauche).[1][2] According to the Karplus curve, this results in a small coupling constant (2–4 Hz) .[2]
- -Anomer (H1 ax, H2 ax): The dihedral angle is approximately 180° (anti-periplanar).[1][2] This results in a large coupling constant (8–12 Hz) .[1][2]
Figure 1: Mechanistic flow determining the diagnostic J-coupling values for Galactose anomers.
Comparative Data Guide
The following data compares the product (1-O-acetyl-
Table 1: Chemical Shift Comparison ( , ppm)
| Proton Position | Structural Reason | |||
| H-1 (Anomeric) | 6.38 (d) | 5.70 (d) | +0.68 | |
| H-2 | 5.35 (dd) | 5.43 (dd) | -0.08 | Proximity to anomeric center.[1][2] |
| H-3 | 5.25 (dd) | 5.09 (dd) | +0.16 | |
| H-4 | 5.51 (d) | 5.34 (d) | +0.17 | Galactose specific (axial C4-O).[1][2] |
| H-5 | 4.45 (t) | 4.15 (m) | +0.30 | |
| OAc (C1) | ~2.16 | ~2.12 | +0.04 | Anomeric acetates often distinct.[1][2] |
Table 2: Coupling Constant Comparison ( , Hz)
| Coupling | Diagnostic Value | ||
| 3.6 – 4.0 Hz | 8.0 – 8.3 Hz | High (Primary differentiator) | |
| ~10.5 Hz | ~10.5 Hz | Low (Ring geometry is similar) | |
| ~3.4 Hz | ~3.4 Hz | Low (Galactose fingerprint) |
Data Sources: Synthesized from standard carbohydrate NMR databases and literature [1, 2, 3].
Experimental Protocols
Sample Preparation (Standard)
To reproduce the data above, follow this strict protocol to minimize hydrolysis or acyl migration.
-
Material: 10–15 mg of 1-O-acetyl-2,3,4,6-tetra-O-acetyl-D-galactose.
-
Solvent: 0.6 mL CDCl
(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.-
Note: Do not use D
O or Methanol-d4 if you are characterizing the acetyl groups, as deuterium exchange or solvolysis may occur over time.[1]
-
-
Tube: Standard 5mm NMR tube (high-throughput quality or precision).
-
Filtration: If the sample appears cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., sodium acetate from synthesis).[2]
Acquisition Parameters (400 MHz or Higher)
-
Pulse Sequence: zg30 (Standard 1H pulse).
-
Relaxation Delay (D1):
2.0 seconds (Essential for accurate integration of the anomeric proton).[2]
Workflow for Assignment
Use this logic flow to validate your compound:
Figure 2: Decision tree for assigning anomeric configuration in galactopyranose derivatives.
Troubleshooting & Validation
Issue: "I see a mixture of signals."
-
Cause 1: Anomerization. If the sample was exposed to acid or silica gel for too long, the thermodynamically stable
-anomer may equilibrate with the -anomer.[1] -
Cause 2: Acyl Migration. If you are working with the mono-acetate (free OH groups), you will likely see signals for 2-O-acetyl galactose (H2 moves downfield to ~4.8-5.0 ppm, H1 moves upfield to ~5.3 ppm).[1][2]
Validation Step (COSY): Run a 2D COSY (Correlation Spectroscopy) experiment.[1][2]
References
-
Asian Publication Corporation. (2025).[1][2] Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides. Retrieved from [1][2]
-
ChemicalBook. (n.d.).[1][2] Beta-D-Galactose pentaacetate NMR Spectrum. Retrieved from [1][2]
-
National Institute of Standards and Technology (NIST). (n.d.).[1][2] Alpha-D-Glucopyranose, pentaacetate (Analogous Comparison Data). Retrieved from [1][2]
Distinguishing α and β Anomers of 1-O-Acetyl-Galactose by NMR: A Comprehensive Analytical Guide
As a Senior Application Scientist in carbohydrate chemistry, distinguishing between the
While mass spectrometry can confirm the molecular weight of your product, it is blind to stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive, self-validating gold standard for this application. This guide objectively compares the performance of 1D
Mechanistic Causality: Why NMR Differentiates Anomers
To understand the experimental data, we must first look at the 3D conformation of the molecule. D-Galactopyranose strongly prefers the
At the anomeric center (C1), the orientation of the 1-O-acetyl group dictates the position of the anomeric proton (H1):
- -Anomer (Axial OAc): The OAc group points down (axial). Consequently, the H1 proton points out (equatorial).
- -Anomer (Equatorial OAc): The OAc group points out (equatorial). Consequently, the H1 proton points down (axial).
The Karplus Relationship and -Coupling
The primary method for distinguishing these anomers relies on the
-
In the
-anomer , the equatorial H1 and axial H2 have a dihedral angle of roughly 60°. This results in a small coupling constant (~3.5 - 4.0 Hz) . -
In the
-anomer , the axial H1 and axial H2 are antiperiplanar with a dihedral angle of roughly 180°. This results in a large coupling constant (~8.0 - 8.5 Hz) .
Chemical Shift Anisotropy
Due to the deshielding effect of the equatorial position (which lies in the plane of the ring's magnetic anisotropy), the equatorial H1 of the
Caption: Logical decision tree for assigning α and β anomers of D-galactopyranose derivatives based on NMR parameters.
Performance Comparison of NMR Techniques
When analyzing 1-O-acetyl-galactose, choosing the right NMR experiment balances time, sensitivity, and structural certainty.
Table 1: Methodological Comparison
| Technique | Primary Diagnostic Feature | Sensitivity / Time | Limitations / Interferences | Best Use Case |
| 1D | High / < 5 mins | Peak overlap in complex mixtures; relies on Karplus assumptions. | Routine screening and rapid purity checks. | |
| 1D | C1 chemical shift ( | Low / 30-60 mins | Requires high sample concentration; no direct spatial data. | Orthogonal confirmation of anomeric purity. |
| 2D NOESY | Through-space NOE cross-peaks (1,3-diaxial interactions). | Medium / 1-4 hours | Requires degassed samples for optimal NOE buildup. | Absolute stereochemical proof of novel derivatives. |
Table 2: Quantitative Reference Data for Penta-O-acetyl-D-galactopyranose (in CDCl )
| Anomer | H1 Chemical Shift ( | C1 Chemical Shift ( | Key NOE Contacts | |
| 6.32 (d) | 3.6 | 89.0 - 90.0 | H1 | |
| 5.69 (d) | 8.4 | 92.0 - 93.0 | H1 |
Data aggregated from authoritative carbohydrate synthesis literature [3].
Experimental Workflows & Self-Validating Protocols
To ensure trustworthiness, every NMR protocol must be a self-validating system. The protocols below include internal checks to verify that the data reflects the actual molecule and not an artifact of the instrument or solvent.
Caption: Standard analytical workflow for the stereochemical assignment of carbohydrate anomers.
Protocol A: High-Resolution 1D H NMR (Routine Assignment)
-
Sample Preparation: Dissolve 5–10 mg of the purified 1-O-acetyl-galactose derivative in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl is chosen because peracetylated sugars are highly soluble in it, and it lacks exchangeable protons that could interfere with the spectrum. -
Acquisition: Transfer to a high-quality 5 mm NMR tube. Acquire the spectrum at 400 MHz (or higher) using a standard 30° pulse program (e.g., Bruker zg30).
-
Parameters: Set the relaxation delay (D1) to 2.0 seconds and acquire 16–32 scans. Causality: A sufficient D1 ensures complete longitudinal relaxation, allowing for accurate quantitative integration.
-
Self-Validation (Integration Check): Calibrate the spectrum to TMS (0.00 ppm) or residual CHCl
(7.26 ppm). Integrate the anomeric doublet (5.5–6.5 ppm) and set it to 1.00. Next, integrate the cluster of sharp acetyl methyl singlets (~2.0–2.2 ppm). The ratio must be exactly 1:15 for a pure penta-acetate. If the ratio deviates, the sample is either impure or degraded (e.g., deacetylated). -
Analysis: Extract the
-coupling from the H1 doublet. Hz confirms ; Hz confirms .
Protocol B: 2D NOESY (Absolute Spatial Confirmation)
If the 1D spectrum is crowded due to an anomeric mixture, or if you are publishing a novel derivative and require absolute proof independent of Karplus assumptions, a 2D NOESY is required.
-
Sample Degassing: Prepare the sample as in Protocol A, but subject the NMR tube to three cycles of freeze-pump-thaw. Causality: Dissolved paramagnetic oxygen accelerates
relaxation, which severely weakens the through-space NOE cross-peaks. Degassing maximizes NOE signal intensity. -
Acquisition: Run a 2D NOESY experiment (e.g., Bruker noesygpphpp) with a mixing time (
) of 400 ms. Causality: A 400 ms mixing time is optimal for small molecules (MW < 1000 Da) in the extreme narrowing limit, allowing sufficient time for magnetization transfer without excessive spin diffusion. -
Parameters: Acquire 16 scans per increment with 256
increments. -
Analysis: Take a slice at the H1 chemical shift.
-
If you observe a strong cross-peak to H2 but no cross-peaks to the other axial protons, it is the
-anomer . -
If you observe strong cross-peaks to the protons at C3 and C5 (the 1,3,5-triaxial arrangement), it is definitively the
-anomer .
-
References
- Live, D., Silks, L. A., & Schmidt, J. (2001). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Methods in Enzymology.
- Technical University of Denmark (DTU). Method Development in the Regioselective Glycosylation of Unprotected Carbohydrates.
- Semantic Scholar. Ionic Liquid Catalyzed Per-O-Acetylation and Benzylidene Ring-Opening Reaction.
Sources
Coupling constants J1,2 for alpha-1-O-acetyl-galactopyranose validation
Comparison Guide: Coupling Constants ( ) for -1-O-Acetyl-Galactopyranose Validation
Executive Summary: The Anomeric Imperative
In the synthesis of GalNAc conjugates and carbohydrate-based vaccines, the stereochemical integrity of the glycosidic linkage is non-negotiable. For 1-O-acetyl-galactopyranose (often a precursor to glycosyl donors), distinguishing the
While High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, it is blind to stereochemistry.[1] Nuclear Magnetic Resonance (NMR) remains the definitive "eye" for this validation. This guide objectively compares the spectral performance of the
Key Takeaway: The
Mechanistic Foundation: The Karplus Causality
To interpret the data correctly, one must understand the physical causality governed by the Karplus Equation . The magnitude of the vicinal coupling constant (
Galactose Conformation ( Chair)
In the stable
-
H2 is Axial. [1]
-
H1 varies:
According to the Karplus curve,
Visualization of the Decision Logic
Figure 1: Logic flow for anomeric assignment based on Karplus relationships.
Comparative Analysis: vs. Performance
The following data compares the spectral signatures of peracetylated galactose anomers. These values are field-proven benchmarks for derivatives in deuterated chloroform (
Table 1: Critical NMR Parameters for Anomer Identification[1]
| Parameter | Mechanistic Reason | ||
| 3.6 – 4.0 Hz | 7.8 – 8.2 Hz | Dihedral angle: | |
| H1 Multiplicity | Doublet (d) | Doublet (d) | Coupling to H2 only. |
| H1 Chemical Shift ( | ~6.3 – 6.4 ppm | ~5.7 – 5.8 ppm | The equatorial proton ( |
| ~10 – 11 Hz | ~10 – 11 Hz | H2 and H3 are both axial in Galactose.[1] This large coupling confirms the ring is Galactose, not Mannose or Allose.[1] |
Data Interpretation[1][2][4][5][6][7][8][9][10][11][12]
Experimental Protocol: Self-Validating System
To ensure high-fidelity data, follow this protocol. It includes a "Self-Validation" step to rule out ambiguity caused by line broadening or poor shimming.
Step 1: Sample Preparation[1]
-
Mass: Dissolve 5–10 mg of the acetylated sugar in 0.6 mL of
(99.8% D).-
Note: If the sample is free sugar (unprotected), use
, but note that chemical shifts will move upfield; however, the values remain diagnostic .[1]
-
-
Filtration: Filter through a cotton plug into the NMR tube to remove particulate matter that causes line broadening.[1]
Step 2: Acquisition Parameters (400 MHz or higher)[1]
-
Pulse Sequence: Standard 1D Proton (zg30 or equivalent).[1]
-
Scans (NS): 16–64 (Acetyl methyls are intense; H1 requires sufficient S/N).[1]
-
Spectral Width: 10–12 ppm.[1]
-
Acquisition Time (AQ):
seconds (Critical for resolving small couplings). -
Relaxation Delay (D1): 1.0 second.
Step 3: Processing & Analysis[1]
-
Apodization: Apply no more than 0.3 Hz line broadening (LB). Excessive LB will mask the splitting of the
-anomer. -
Phasing: Ensure precise phasing. Distorted baselines shift peak maxima, altering calculated
values.[1] -
Measurement: Calculate
(Hz) = (Peak 1 ppm - Peak 2 ppm) Spectrometer Frequency (MHz).
Step 4: Self-Validation (The "Galactose Check")
If the H1 signal is overlapped or ambiguous, look at H4 .
Troubleshooting & Nuances
Virtual Coupling
In strongly coupled systems (where
-
Solution: Use a higher field magnet (600 MHz) or run a 2D J-Resolved experiment to separate chemical shift from coupling.
Solvent Effects
While
Conformational Flipping
Rarely, if bulky protecting groups are present, the ring may distort from
References
-
Reich, H. J. (2023).[1] Basis of NMR Splitting: The Karplus Equation. University of Wisconsin-Madison.[1] [Link][1]
-
SDBS. (2023).[1] Spectral Database for Organic Compounds:
-D-Galactopyranose pentaacetate. AIST Japan.[1] [Link][1] -
Stenutz, R. (2023).[1] Sugar NMR Data: Coupling Constants of Galactose Derivatives. [Link]
-
Breitmaier, E. (2002).[1] Structure Elucidation by NMR in Organic Chemistry. Wiley.[1] (Standard reference for carbohydrate coupling trends).
Advanced Characterization Guide: 1-O-Acetyl-Galactose via ESI-MS/MS
Topic: Mass Spectrometry Fragmentation Pattern of 1-O-Acetyl-Galactose Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-O-acetyl-galactose (1-O-Ac-Gal) is a critical, albeit transient, metabolic intermediate often overlooked in standard glycomic profiling. Unlike fully protected peracetylated sugars used in synthetic chemistry, the mono-acetylated form represents a specific biological signal, often serving as a donor substrate or a degradation product of acetylated polysaccharides (e.g., pectin/rhamnogalacturonan).
This guide provides a technical breakdown of the Mass Spectrometry (MS) fragmentation patterns of 1-O-Ac-Gal. We compare its behavior against its primary stereoisomer (1-O-acetyl-glucose) and its synthetic alternative (peracetylated galactose), offering a validated workflow for unambiguous identification in complex matrices.
Mechanistic Deep Dive: Fragmentation Pathways
The ionization and fragmentation of 1-O-Ac-Gal differ fundamentally from free monosaccharides. The presence of the acetyl group at the anomeric center (C1) creates a "pre-activated" leaving group, significantly altering the collision-induced dissociation (CID) energy landscape.
2.1 The Primary Fragmentation Event
In positive Electrospray Ionization (ESI+), 1-O-Ac-Gal (
-
Precursor Ion:
( ) -
Dominant Transition: The most abundant product ion arises from the neutral loss of acetic acid (AcOH, 60 Da).
-
Mechanism: The C1-acetyl group is labile. Upon collisional activation, the acetyl group abstracts a proton (likely from C2-OH) and leaves as neutral acetic acid. This generates a sodiated anhydrosugar ion at
.
2.2 Secondary Fragmentation (Stereochemical Diagnostic)
The resulting ion (
-
Crucial Differentiator: The rate and intensity of this water loss are governed by the stereochemistry at C4. Galactose possesses an axial C4-hydroxyl group, which facilitates specific intramolecular hydrogen bonding and water elimination pathways that differ from Glucose (equatorial C4-OH).
2.3 Visualization of Fragmentation Pathway
The following diagram illustrates the specific fragmentation cascade for 1-O-Ac-Gal in ESI(+) mode.
Figure 1: ESI-CID fragmentation pathway of sodiated 1-O-acetyl-galactose, highlighting the critical neutral loss of acetic acid followed by dehydration.
Comparative Analysis: 1-O-Ac-Gal vs. Alternatives
To ensure robust data interpretation, one must distinguish the target analyte from its isomers and derivatives.
3.1 Comparison 1: 1-O-Ac-Gal vs. 1-O-Ac-Glucose (Isomer)
Differentiation of these stereoisomers is the primary challenge in metabolomics.
| Feature | 1-O-Acetyl-Galactose (Target) | 1-O-Acetyl-Glucose (Isomer) |
| C4 Stereochemistry | Axial (-OH) | Equatorial (-OH) |
| Primary Fragment | ||
| Diagnostic Ratio | High | Low |
| Mechanism | Axial OH facilitates 1,4-water elimination. | Equatorial OH makes 1,4-elimination sterically less favorable. |
| Chromatography (HILIC) | Elutes earlier (typically) due to axial polarity. | Elutes later (typically). |
Analytical Insight: Do not rely solely on MS/MS for these isomers. Chromatographic separation (HILIC) combined with the
3.2 Comparison 2: 1-O-Ac-Gal vs. Peracetylated Galactose
Peracetylated galactose (Penta-O-acetyl-galactose) is often used as a standard or in synthesis but behaves very differently in MS.
| Feature | 1-O-Acetyl-Galactose | Peracetylated Galactose |
| Molecular Weight | 222.19 Da | 390.34 Da |
| Precursor ( | ||
| Polarity | High (Hydrophilic) | Low (Hydrophobic) |
| Fragmentation Pattern | Single loss of AcOH (60 Da). | Sequential losses of multiple AcOH groups (Series: |
| Detection Limit | Lower (Ionization suppressed by salts). | Higher (Hydrophobicity aids surface activity in ESI). |
Experimental Protocol: Validated Workflow
This protocol is designed to minimize acetyl migration (a common artifact where the acetyl group moves from C1 to C2/C3 during sample prep) and maximize sensitivity.[1]
4.1 Sample Preparation (Minimizing Hydrolysis)
-
Extraction: Use cold acetonitrile:methanol (1:1) to precipitate proteins. Avoid water in the initial step to prevent hydrolysis of the labile C1-ester.
-
Buffer: Maintain neutral pH (7.0). Acidic or basic conditions catalyze acetyl migration or hydrolysis.
-
Infusion: For direct infusion standards, dissolve in 50% Acetonitrile/0.1% Formic Acid.
4.2 LC-MS/MS Parameters
-
Column: Amide-HILIC (e.g., Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in
(pH 6.8). -
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 95% B to 60% B over 10 minutes.
-
Ionization: ESI Positive Mode (
or ).
4.3 Workflow Diagram
Figure 2: Optimized analytical workflow for labile mono-acetylated sugars.
References
-
Gaucher, S. P., & Leary, J. A. (1998). Stereochemical differentiation of mannose, glucose, galactose, and talose using zinc(II) diethylenetriamine and ESI-ion trap mass spectrometry.[2] Analytical Chemistry. Link
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54291272, 1-O-Acetyl-beta-D-galactopyranose. Link
-
Harvey, D. J. (2005). Fragmentation of negative ions from carbohydrates: Part 2. Fragmentation of high-mannose N-linked glycans. Journal of the American Society for Mass Spectrometry. (Contextual reference for cross-ring cleavage mechanisms). Link
-
Kuhn, A. V., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation. RSC Advances. Link
Sources
- 1. Mass Spectrometric Determination of Site-Specific O-Acetylation in Rhamnogalacturonan-I Oligomers | bioRxiv [biorxiv.org]
- 2. Stereochemical differentiation of mannose, glucose, galactose, and talose using zinc(II) diethylenetriamine and ESI-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: 1-O-Acetyl vs. 1-Halo Galactose Donors in Glycosylation
Executive Summary
For the medicinal chemist or glycobiologist, the choice between 1-O-acetyl and 1-halo (bromide/chloride) galactose donors is a trade-off between stability and reactivity .
-
Choose 1-O-Acetyl Donors when you require a robust, shelf-stable reagent for the synthesis of 1,2-trans (
) galactosides via Neighboring Group Participation (NGP). They are ideal for early-stage optimization where moisture sensitivity is a liability. -
Choose 1-Halo Donors when the acceptor is unreactive (sterically hindered) or when 1,2-cis (
) selectivity is required (via in situ anomerization protocols). They are high-energy intermediates often generated immediately prior to coupling.
Part 1: Mechanistic Foundations
Understanding the activation pathway is critical for troubleshooting. Both donors often converge on a common intermediate (the oxocarbenium ion), but their entry points and side-reactions differ.
The Activation Pathway[1][2]
-
1-O-Acetyl: Requires strong Lewis Acids (LA) to complex the exocyclic anomeric oxygen. The leaving group is a stable acetate anion.
-
1-Halo: Activated by heavy metal salts (Ag, Hg) or halophilic Lewis acids. The leaving group is a halide ion, which can re-attack the anomeric center (equilibrium), allowing for thermodynamic control (
-product).
Figure 1: Mechanistic divergence between Acetate and Halide donors. Note the Orthoester trap common with Acetates.
Part 2: Comparative Analysis
Stability & Handling
-
1-O-Acetyl: These are "shelf-stable" reagents. They can be purified by silica gel chromatography without degradation and stored at room temperature for months. They are insensitive to ambient moisture.
-
1-Halo:
-
Chlorides:[1][2] Moderately stable but require activation by strong promoters.
-
Bromides:[1][2][3][4][5] Unstable. Susceptible to hydrolysis (forming the hemiacetal) and elimination (forming the glycal) upon storage. Must be stored at -20°C, protected from light and moisture. Often generated in situ from the acetate.
-
Reactivity & Promoters
-
1-O-Acetyl: Low reactivity. Requires stoichiometric or catalytic strong Lewis Acids.
-
Standard Promoters:
(Boron trifluoride etherate), TMSOTf (Trimethylsilyl triflate).
-
-
1-Halo: High reactivity.[6][7]
-
Standard Promoters: Silver salts (Koenigs-Knorr:
, , ) or Mercury salts (Helferich: ). -
Modern Promoters: Catalytic Lewis acids (
) or cooperative systems ( + acid).
-
Stereoselectivity
| Feature | 1-O-Acetyl | 1-Halo (Bromide) |
| Major Product | Variable ( | |
| Mechanism | Neighboring Group Participation (NGP) | NGP or In-situ Anomerization |
| C2-Group Effect | Requires C2-ester for reactivity/selectivity. | C2-ester |
| Solvent Effect | Acetonitrile enhances | Ether/Dioxane enhances |
Part 3: Experimental Protocols
Protocol A: 1-O-Acetyl Activation ( Method)
Best for: Synthesis of 1,2-trans (
Reagents:
-
Donor: Penta-O-acetyl-
-D-galactopyranose -
Acceptor: Glycosyl acceptor (Alcohol)
-
Promoter:
(48% in ether)
Workflow:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add the Donor (1.0 equiv) and Acceptor (1.1–1.5 equiv).
-
Solvation: Dissolve in anhydrous DCM (0.1 M concentration relative to donor). Add activated 4Å molecular sieves. Stir for 30 mins to ensure dryness.
-
Activation: Cool the mixture to 0°C . (Note:
is less reactive than TMSOTf; -78°C is usually unnecessary and may stall the reaction). -
Addition: Add
(1.5–2.0 equiv) dropwise via syringe. -
Monitoring: Stir at 0°C
RT. Monitor by TLC (approx. 2–16 hours). Look for the disappearance of the donor (Rf ~0.5 in 1:1 Hex/EtOAc). -
Quench: Pour into saturated aqueous
. Extract with DCM.[9] -
Purification: Silica gel flash chromatography.
Critical Checkpoint: If you observe a product with a similar Rf to the donor but different staining behavior, you may have formed the orthoester . This rearranges to the glycoside over time with acid, or hydrolyzes upon workup.
Protocol B: 1-Bromo Activation (Modified Koenigs-Knorr)
Best for: Reactive coupling with hindered acceptors or when converting from a hemiacetal.
Reagents:
-
Donor: Tetra-O-acetyl-
-D-galactopyranosyl bromide (Acetobromo-galactose) -
Promoter: Silver Triflate (
) -
Base: 2,4,6-Collidine (Acid scavenger)
-
Solvent: Anhydrous DCM or Toluene
Workflow:
-
Pre-Activation: The bromide donor is often made fresh from the acetate using
or . If commercial, ensure it is white/crystalline, not yellow (decomposed). -
Setup: Wrap the reaction flask in aluminum foil (Silver salts are light-sensitive).
-
Mix: Add Acceptor (1.0 equiv), Base (Collidine, 1.0 equiv), and activated 4Å molecular sieves in DCM. Stir at -20°C.
-
Addition: Add the Galactosyl Bromide (1.2 equiv) dissolved in minimal DCM.
-
Promoter: Add
(1.2 equiv) quickly. Caution: Exothermic. -
Reaction: The reaction is usually fast (10 mins – 2 hours). Allow to warm to 0°C.
-
Workup: Filter through a Celite pad to remove silver precipitates. Wash with sodium thiosulfate (if
was used) or dilute HCl (to remove collidine), then .
Part 4: Troubleshooting & Optimization
Decision Matrix: Which Donor to Use?
Figure 2: Selection logic based on acceptor sensitivity and desired stereochemistry.
Common Pitfalls
-
Orthoester Formation (Acetates):
-
Hydrolysis (Halides):
-
Elimination to Glycal:
References
-
Essentials of Glycobiology. 4th edition. Chapter 53: Chemical Synthesis of Glycans and Glycoconjugates. Cold Spring Harbor Laboratory Press. Source:
-
Mukaiyama, T. (1981). Stereoselective Synthesis of 1,2-cis-Glycosides. Angewandte Chemie International Edition. Source:
-
Schmidt, R. R. (1986). New Methods for the Synthesis of Glycosides and Oligosaccharides—Are There Alternatives to the Koenigs-Knorr Method? Angewandte Chemie International Edition. Source:
-
Demchenko, A. V. (2003). 1,2-cis O-Glycosylation: Methods, Strategies, and Mechanism. Current Organic Chemistry. Source:
-
Gervay-Hague, J. (2016). Glycosyl Iodides in Organic Synthesis. Chemical Reviews. Source:
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- 2. Expanding the scope of stereoselective α-galactosylation using glycosyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 5. Defining the Scope of the Acid-Catalyzed Glycosidation of Glycosyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beilstein Archives - Comparison of glycosyl donors: a supramer approach [beilstein-archives.org]
- 12. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Differentiating Anomeric Acetates Using Infrared Spectroscopy
For researchers and professionals in drug development and carbohydrate chemistry, the precise determination of molecular stereochemistry is not merely an academic exercise—it is a critical parameter that dictates biological activity, physical properties, and synthetic outcomes. Among the most common stereochemical questions is the orientation of substituents at the anomeric center of cyclic carbohydrates. This guide provides an in-depth comparison of the characteristic infrared (IR) spectroscopy peaks of α- and β-anomeric acetate groups, offering a robust, accessible method for their differentiation. We will move beyond simple peak listings to explain the underlying principles and provide actionable experimental protocols.
The Anomeric Effect: The Stereoelectronic Basis for Spectral Differences
The anomeric center (C1 in aldopyranoses) is a stereogenic center formed upon cyclization of a monosaccharide. The two possible stereoisomers, termed anomers, are designated α and β.[1] For D-glucose, the α-anomer features an axial anomeric substituent, while the β-anomer has an equatorial one.
The preference for a specific anomeric configuration is governed by a complex interplay of steric and stereoelectronic factors, chief among them the anomeric effect . This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy the axial position, despite the expected steric hindrance.[2] This preference arises from a stabilizing hyperconjugation interaction between a lone pair of electrons on the ring oxygen (O5) and the antibonding (σ*) orbital of the C1-substituent bond. This interaction is geometrically optimal when the substituent is axial. The result is a subtle but significant alteration of bond lengths, bond angles, and dipole moments between the α (axial) and β (equatorial) anomers, which in turn gives rise to distinct vibrational signatures in their IR spectra.
General IR Signatures of the Acetate Group
Before delving into the subtle differences between anomers, it is essential to recognize the primary, intense absorption bands characteristic of the acetate esters present in both forms. The full acetylation of a sugar like glucose to its pentaacetate form results in the disappearance of the broad O-H stretching band (typically ~3200-3500 cm⁻¹) of the starting material and the appearance of strong ester bands.[3]
The most prominent peaks for any sugar acetate are:
-
Carbonyl (C=O) Stretch: A very strong and sharp absorption band typically found in the 1740-1760 cm⁻¹ region. This is often the most intense peak in the spectrum.[4][5]
-
Asymmetric C-O-C Stretch: A strong band in the 1210-1250 cm⁻¹ region, associated with the stretching of the C(=O)-O bond. For acetates, this band is particularly intense and diagnostic.[4]
-
Symmetric C-O-C Stretch: Another strong absorption in the 1030-1150 cm⁻¹ region, corresponding to the O-C-C stretching vibration of the ester group.
While these bands confirm the presence of acetate groups, they are generally not sensitive enough to reliably distinguish between anomers. For that, we must turn to the more complex "fingerprint" region of the spectrum.
Comparative Analysis: Pinpointing the Anomeric Configuration
Pioneering work by Tipson and Isbell in the 1960s systematically demonstrated that α- and β-anomers of acetylated pyranoses display a series of reproducible, albeit subtle, differences in their IR spectra, particularly in the fingerprint region (below 1300 cm⁻¹).[6][7] They found that rather than a single diagnostic peak, groups of bands show a "concerted shift" when the anomeric configuration changes.
The differentiation relies on analyzing the pattern of bands arising from complex coupled vibrations involving the C-O bond of the anomeric acetate, the C1-O5 bond, and other skeletal modes of the pyranoid ring. The axial orientation of the anomeric acetoxy group in the α-anomer leads to different vibrational coupling compared to the equatorial orientation in the β-anomer.
The following table summarizes the key differentiating regions for the well-studied anomeric pair, α- and β-D-glucose pentaacetate. These regions have been identified as being particularly sensitive to the stereochemistry at the C1 position.
| Vibrational Region (cm⁻¹) | α-Anomer (Axial AcO at C1) | β-Anomer (Equatorial AcO at C1) | Comments |
| ~1215-1250 cm⁻¹ | Often a sharp, well-defined band. For α-D-glucose pentaacetate, a strong band is noted around 1235 cm⁻¹ . | This region may present as a broader band or a doublet. For β-D-glucose pentaacetate, a very strong, slightly broader band is centered around 1224-1230 cm⁻¹ .[4] | This region is dominated by the C-O stretching of the acetate groups, and the anomeric C-O stretch contributes significantly. |
| ~1150-1180 cm⁻¹ | A characteristic medium-to-strong band is often present. For α-D-glucose pentaacetate, a band appears near 1170 cm⁻¹ .[6] | This band is typically shifted or absent. For β-D-glucose pentaacetate, this region is often less defined.[6] | These bands are associated with complex skeletal vibrations of the pyranose ring coupled with C-O stretching. |
| ~950-970 cm⁻¹ | A band of weak-to-medium intensity is typically observed in this region for the α-anomer. | A corresponding band in this region is generally absent for the β-anomer.[6] | This is one of the "anomer-differentiating" bands identified in early, systematic studies. |
| ~890-920 cm⁻¹ | Often shows a characteristic pattern of weak bands. A band near 915-920 cm⁻¹ is frequently associated with the α-anomer. | The β-anomer typically displays a more prominent, characteristic band near 905 cm⁻¹ . | This region is highly diagnostic. The presence of a sharp band around 905 cm⁻¹ is a strong indicator of the β-anomer, while its absence and the presence of bands >915 cm⁻¹ suggests the α-anomer. |
| ~730-770 cm⁻¹ | A medium intensity band is typically found near 765 cm⁻¹ . | A band in this region is often shifted to a lower wavenumber, near 755 cm⁻¹ . | These bands are related to ring vibrations and C-H bending modes. |
Visualizing the Structural Basis for Spectral Differences
To understand the origin of these spectral shifts, it is crucial to visualize the distinct three-dimensional structures of the anomers.
Caption: Chair conformations of α- and β-anomers of D-glucose pentaacetate.
Experimental Workflow for Anomer Differentiation
A self-validating protocol is essential for trustworthy results. The following workflow outlines the key steps from sample preparation to final analysis.
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. journalirjpac.com [journalirjpac.com]
- 3. chegg.com [chegg.com]
- 4. ccsenet.org [ccsenet.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. Conformations of the Pyranoid Sugars. III. Infrared Absorption Spectra of Some Acetylated Aldopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity & Performance Guide: 1-O-Acetyl-Galactose vs. Trichloroacetimidates
Executive Summary: The Strategic Choice
In the landscape of chemical glycosylation, the choice between 1-O-acetyl donors (Acetates) and galactosyl trichloroacetimidates (TCAs/Schmidt Donors) represents a trade-off between stability and reactivity .
-
1-O-Acetyl-Galactose: The conservative choice. It is chemically robust, shelf-stable, and cost-effective. However, it acts as a "disarmed" donor, requiring stoichiometric amounts of harsh Lewis acids (e.g.,
) and elevated temperatures to activate. It is best suited for early-stage building block synthesis where acceptor sensitivity is low. -
Galactosyl Trichloroacetimidates: The "gold standard" for complex coupling. These are "super-armed" leaving groups activated by catalytic amounts of mild promoters (e.g., TMSOTf) at low temperatures (
C). They are essential for coupling with sterically hindered or acid-sensitive acceptors but suffer from moisture sensitivity and the risk of rearrangement to inert trichloroacetamides.
Mechanistic Foundations: The Anomeric Activation
The fundamental difference lies in the leaving group ability , which dictates the activation energy (
Leaving Group Thermodynamics
-
Acetate (OAc): A poor leaving group. The conjugate acid (acetic acid) has a pKa of ~4.76. Activation requires strong coordination of the carbonyl oxygen to a Lewis acid to weaken the C1-O bond.
-
Trichloroacetimidate (TCA): An exceptional leaving group. The imidate nitrogen coordinates readily with protons or Lewis acids. The electron-withdrawing effect of the trichloromethyl group (
) destabilizes the ground state and lowers the barrier to bond cleavage.
Activation Pathway Diagram
The following diagram illustrates the activation energy disparity and the critical "Chapman Rearrangement" failure mode unique to imidates.
Caption: Comparative activation pathways. Note the high-energy requirement for Acetates vs. the catalytic activation of TCAs and the risk of TCA rearrangement.
Performance Comparison Data
Reactivity & Kinetics
In a direct comparison using a primary alcohol acceptor (e.g., 6-OH of a glucoside) in Dichloromethane (DCM):
| Feature | 1-O-Acetyl-Galactose (Helferich) | Galactosyl Trichloroacetimidate (Schmidt) |
| Promoter | TMSOTf (0.05 - 0.1 eq) | |
| Temperature | ||
| Reaction Time | 2 - 24 Hours | 10 - 60 Minutes |
| Relative Reactivity | Low ( | High ( |
| Acid Sensitivity | High Risk: Excess Lewis acid can degrade acetals. | Low Risk: Mild conditions preserve labile groups. |
Stereoselectivity[1][2][3]
-
Neighboring Group Participation (NGP): Both donors generally yield 1,2-trans glycosides (
-galactosides) if a participating group (e.g., -OAc, -OBz) is present at C2. -
Anomeric Specificity:
-
Acetates: Thermodynamic control often prevails due to the harsh conditions, leading to mixtures if NGP is absent.
-
TCAs: Allow for Kinetic Control . By using the "Inverse Procedure" (see Protocol) and nitrile solvents at low temperatures,
-selectivity can be enforced even without NGP.
-
Experimental Protocols
Protocol A: The Schmidt Coupling (Trichloroacetimidate)
Best for: Complex oligosaccharide synthesis, acid-sensitive acceptors, and high-value couplings.
Reagents:
-
Donor: 2,3,4,6-tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate.
-
Acceptor: Alcohol (1.0 - 1.2 eq).
-
Promoter: TMSOTf (0.1 eq).
-
Solvent: Anhydrous DCM (strictly dried over molecular sieves).
Step-by-Step:
-
Drying (Critical): Co-evaporate donor and acceptor with dry toluene (
) to remove trace water. Place under high vacuum for 2 hours. -
Dissolution: Dissolve donor and acceptor in anhydrous DCM under Argon atmosphere. Add activated 4Å molecular sieves.
-
Cooling: Cool the mixture to
C (acetone/dry ice bath). -
Activation: Add TMSOTf (trimethylsilyl trifluoromethanesulfonate) dropwise.
-
Note: If the reaction turns yellow/brown instantly, decomposition is occurring.
-
-
Monitoring: Stir for 15–30 mins. Monitor by TLC. The donor should disappear rapidly.
-
Quenching: Add
(Triethylamine) to neutralize the acid while still cold. -
Workup: Warm to RT, filter off sieves, wash with
, dry organic layer, and concentrate.
Self-Validating Check: If the reaction yields a byproduct with a similar
Protocol B: The Helferich Method (1-O-Acetyl)
Best for: Simple glycosylations, stable acceptors, scale-up of early intermediates.
Reagents:
-
Donor: Penta-O-acetyl-
-D-galactopyranose. -
Acceptor: Alcohol (1.5 eq).
-
Promoter:
(3.0 eq).
Step-by-Step:
-
Setup: Dissolve donor and acceptor in dry DCM under Nitrogen.
-
Activation: Add
dropwise at C . -
Reaction: Allow to warm to Room Temperature. Stir for 6–12 hours.
-
Monitoring: TLC will show slow consumption of the acetate.
-
Note: Acetates are often visualized by charring with
/EtOH.
-
-
Quenching: Pour into ice-cold saturated
solution. Stir vigorously to hydrolyze boron complexes. -
Workup: Extract with DCM, wash with brine, dry, and concentrate.
Decision Matrix & Workflow
Use this logic flow to determine the appropriate donor for your synthesis.
Caption: Decision logic for selecting between Acetate and Imidate donors based on acceptor properties.
References
-
Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of
- and -O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition. - Fischer, E., & Helferich, B. (1911). Über neue synthetische Glucoside. Annalen der Chemie.
-
Mootoo, D. R., Konradsson, P., Udodong, U., & Fraser-Reid, B. (1988). “Armed” and “disarmed” n-pentenyl glycosides in saccharide couplings: General strategy for disaccharide synthesis. Journal of the American Chemical Society. (Context for reactivity differences).
-
BenchChem. (2025).[1] A Comparative Guide to Glycosyl Donors: Acetobromocellobiose vs. Trichloroacetimidate in Oligosaccharide Synthesis.
-
Nielsen, M. M., & Pedersen, C. M. (2019). Self-promoted and stereospecific formation of N-glycosides. RSC Advances. (Discusses TCA activation mechanisms).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1-O-Acetyl-alpha-D-galactopyranose
Greetings colleagues,
In my years in the field, I've learned that true laboratory safety isn't about fear; it's about respect. We respect the chemical properties of the reagents we handle, the integrity of our experiments, and the well-being of our fellow researchers. 1-O-Acetyl-alpha-D-galactopyranose is a foundational building block in glycoscience, and while it is not classified as a hazardous substance, this does not equate to a license for carelessness.[1][2][3] The most profound discoveries are built on a bedrock of meticulous and safe practices. This guide is designed to provide you not just with a list of rules, but with the scientific rationale behind them, ensuring your work is both safe and reproducible.
Hazard Assessment: A Low-Risk Compound Demanding High Standards
1-O-Acetyl-alpha-D-galactopyranose, like its parent sugar D-galactose, has a low acute toxicity profile.[1][4] The primary physical risks are not chemical in nature but are related to its form as a fine powder. The main exposure routes we must control are:
-
Inhalation: Airborne dust can be an irritant to the respiratory tract.
-
Eye Contact: Solid particulates can cause mechanical irritation.[5][6]
-
Skin Contact: While not a skin irritant, prolonged contact with any chemical should be avoided to maintain good laboratory hygiene.[7]
Therefore, our safety strategy is centered on containment and barrier protection, standard practice for any chemical work.[8]
Core Personal Protective Equipment (PPE)
The following PPE serves as your primary barrier against potential exposure and is mandatory for handling 1-O-Acetyl-alpha-D-galactopyranose in any form.[9][10]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields (ANSI Z87.1 certified) or chemical splash goggles.[6] | Protects eyes from airborne dust particles during weighing and potential splashes when in solution.[5][11] |
| Hand Protection | Nitrile rubber gloves.[7] | Prevents direct skin contact and contamination of the reagent. Nitrile offers broad protection against common lab solvents.[8][9] |
| Body Protection | Full-length laboratory coat. | Protects skin and personal clothing from spills and contamination.[11][12] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects, a mandatory requirement for all laboratory work.[9][10] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict protocol minimizes risk and ensures the integrity of your experiment.
Step 1: Preparation & Area Setup
-
Before handling, ensure your workspace is clean and uncluttered.[12]
-
Designate a specific area for handling the compound, preferably a chemical fume hood or a well-ventilated space, especially when weighing the powder.[13]
-
Confirm the location and functionality of the nearest safety shower and eyewash station.[3][10]
Step 2: Donning PPE
-
This should be done before entering the designated handling area.
-
Sequence: Lab coat first, followed by safety glasses, and finally, gloves. This sequence ensures that the gloves, which will directly handle the primary container, remain as clean as possible until use.
Step 3: Handling the Compound
-
For Solids (Weighing):
-
For Solutions:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.[5]
-
If the solvent is volatile or hazardous, all work must be conducted in a chemical fume hood.
-
Step 4: Post-Handling & Doffing PPE
-
Clean all equipment and decontaminate the work surface.[5]
-
Sequence: Remove gloves first, using a proper technique to avoid touching the outer surface with bare skin.[2][7] Remove your lab coat next, and finally, your eye protection.
-
Always wash your hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5][8]
PPE Selection Workflow
The level of PPE can be adapted based on the specific procedure and the potential for exposure. This workflow provides a logical framework for making that decision.
Caption: Decision workflow for selecting appropriate PPE.
Spill and Disposal Plan
Even with meticulous planning, accidents can happen. Being prepared is key.[13]
Spill Response:
-
Alert Personnel: Immediately notify others in the lab.
-
Isolate the Area: Prevent others from entering the spill zone.
-
Assess the Spill: For a small, solid spill, gently sweep it up with a dustpan and brush, avoiding dust creation. Place the material in a sealed container for disposal.
-
Decontaminate: Clean the spill area with soap and water.[5]
-
Report: Report the incident to your laboratory supervisor and EHS department, no matter how small.[10]
Disposal Plan: The disposal of 1-O-Acetyl-alpha-D-galactopyranose is governed by local and institutional regulations.
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) office is the ultimate authority on waste classification.[11]
-
Non-Hazardous Disposal: If deemed non-hazardous by EHS, the chemical waste can likely be disposed of in the regular solid waste stream.[14] It must be placed in a clean, sealed, and clearly labeled container.[11][14]
-
Contaminated Materials: Any items heavily contaminated with the compound (e.g., gloves, weighing paper) should be placed in a designated chemical waste container.[15]
-
Record Keeping: Maintain a log of all disposed chemicals, including the name, quantity, and date of disposal.[11]
By integrating these safety protocols into your daily workflow, you create an environment where scientific excellence and personal safety are one and the same.
References
- BenchChem. (2025). Personal protective equipment for handling N-Acetyl-D-glucosamine-13C,15N-1. Benchchem.com.
- Institute for Molecular Biology & Biophysics.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. EPA.gov.
- BenchChem. (2025).
- University of California, Riverside. (2019, November).
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- Fisher Scientific. (2023, October 18). SAFETY DATA SHEET - D(+)Galactose anhydrous. fishersci.com.
- TCI Chemicals. 1,2,3,4,6-Penta-O-acetyl-α-D-galactopyranose. tcichemicals.com.
- University of Nevada, Reno. (2025, January). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. unr.edu.
- Rasha Mohammed. Molecular and cell biology Lab safety.
- BioSpectra, Inc.
- Bio-World. (2014, April 17).
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. sams-solutions.com.
- Bristol Community College. Laboratory Safety Manual & Chemical Hygiene Plan. bristolcc.edu.
- Princeton University Environmental Health & Safety. (2024, August 9). EHS Fact Sheet: Disposal of Solid Nonhazardous Waste. ehs.princeton.edu.
- Global Safety Management, Inc. (2015, March 19).
- Cayman Chemical. (2017, January 14).
- Atom Scientific Ltd. (2019, February 21). D-(+)- GALACTOSE - SAFETY DATA SHEET.
- MBP Inc. (2025, October 13). Safety and Handling Guidelines for Molecular Biology Reagents and Equipment. mbpinc.com.
- UNSW Sydney. Laboratory Hazardous Waste Disposal Guideline – HS321. unsw.edu.au.
- University of Reading. (2021, July 20).
- University of Otago. Laboratory chemical waste disposal guidelines. otago.ac.nz.
Sources
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- 2. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]
- 3. westliberty.edu [westliberty.edu]
- 4. bio.vu.nl [bio.vu.nl]
- 5. ethz.ch [ethz.ch]
- 6. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. trafalgarscientific.co.uk [trafalgarscientific.co.uk]
- 8. bristolcc.edu [bristolcc.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ehs.ucr.edu [ehs.ucr.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 13. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
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- 15. unsw.edu.au [unsw.edu.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
